3-methyl-3,4-dihydro-2H-1,4-benzothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZAVQYAIEYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
An In-Depth Technical Guide to the Physicochemical Properties of the 3,4-Dihydro-2H-1,4-Benzothiazine Core and its Prototypical Derivative, 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Foreword: A Note on Data Integrity and a Field-Proven Approach
In drug discovery and development, the journey of a molecule from concept to clinic is paved with data. The physicochemical properties of a chemical entity are the bedrock of this data, dictating its behavior, formulation, and ultimate therapeutic potential. This guide is dedicated to the 3,4-dihydro-2H-1,4-benzothiazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, which include antimicrobial, anti-inflammatory, and antitumor agents.[1][2]
The specific analogue, 3-methyl-3,4-dihydro-2H-1,4-benzothiazine , serves as our primary case study. It is crucial to inform the reader that while this compound is a logical and simple derivative, specific, publicly available experimental data for it is sparse. This is a common challenge in research. Therefore, this guide adopts a practical, field-proven approach. We will ground our discussion in the known properties of the parent scaffold, 3,4-dihydro-2H-1,4-benzothiazine (CAS No. 3080-99-7) , and supplement this with high-quality, computationally predicted data for the 3-methyl derivative.[3][4] This dual approach provides a robust framework for understanding the molecule's expected behavior. More importantly, we will detail the causality behind the experimental methodologies required to validate these properties, empowering researchers to generate their own high-quality data for novel analogues.
Molecular Structure and Conformation
The 3,4-dihydro-2H-1,4-benzothiazine core consists of a benzene ring fused to a partially saturated six-membered thiazine ring.[5] The presence of two chiral centers is possible depending on substitution, but in our case study of the 3-methyl derivative, a single stereocenter exists at the C3 position.
The dihydrothiazine ring is not planar. X-ray crystallography studies on related derivatives have shown that the ring typically adopts a conformation between a twist-boat and a half-chair.[6] This non-planar structure is a key feature, influencing how the molecule presents its pharmacophoric elements to biological targets, a behavior it shares with the structurally related phenothiazines.[2]
Figure 1: Structure of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.
Core Physicochemical Properties
The following table summarizes key physicochemical properties. It is essential to distinguish between experimental data available for the parent compound and the predicted values for our target molecule. Predicted values are derived from high-quality computational algorithms (e.g., XLogP3) and serve as excellent starting points for experimental design.[7][8]
| Property | 3,4-dihydro-2H-1,4-benzothiazine (Parent) | 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (Predicted) | Justification / Experimental Insight |
| Molecular Formula | C₈H₉NS | C₉H₁₁NS | - |
| Molecular Weight | 151.23 g/mol [4] | 165.25 g/mol | Addition of a -CH₃ group. |
| CAS Number | 3080-99-7[4] | Not assigned | Highlights the novelty of this specific derivative. |
| Melting Point | Data not available | ~ 40-60 °C (Estimate) | Simple organic solids of this MW are often low-melting. Requires experimental validation via DSC or capillary method. |
| Boiling Point | Data not available | ~ 280-300 °C (Estimate) | High boiling point expected due to hydrogen bonding (N-H) and molecular weight. Best determined under vacuum to prevent decomposition. |
| Calculated logP | 2.1 (Predicted) | 2.5 (Predicted) | The addition of a methyl group increases lipophilicity. This value is critical for predicting membrane permeability and aqueous solubility. |
| pKa (Basic) | ~ 4-5 (Predicted) | ~ 4-5 (Predicted) | The secondary amine is basic. Its pKa is lowered by the electron-withdrawing nature of the adjacent aromatic ring and sulfur atom compared to a simple aliphatic amine. This value dictates the ionization state at physiological pH. |
Spectroscopic and Structural Characterization
Authenticating the structure and purity of a synthesized compound is non-negotiable. A combination of spectroscopic methods provides a complete chemical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, specific patterns are expected.
-
¹H NMR: The spectrum will be characterized by distinct regions. The four aromatic protons on the benzene ring will appear as a complex multiplet between ~6.5-7.5 ppm. The N-H proton is expected to be a broad singlet, typically downfield (~3.5-4.5 ppm, but can exchange with D₂O). The protons on the dihydrothiazine ring (at C2 and C3) and the methyl group will appear in the aliphatic region (~1.0-3.5 ppm). The methyl group at C3 will likely be a doublet, coupled to the adjacent proton.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The six aromatic carbons will resonate in the ~115-150 ppm range. The aliphatic carbons (C2, C3, and the methyl carbon) will be found upfield, typically between ~20-60 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A sharp, characteristic peak is expected in the region of 3340-3450 cm⁻¹ , which is indicative of the secondary amine N-H bond.[10] This is a critical diagnostic peak for the 1,4-benzothiazine core.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): For the 3-methyl derivative, the molecular ion peak in an electron ionization (EI) spectrum would be expected at an m/z of 165. The presence of sulfur would give a characteristic M+2 isotopic peak (~4.4% of the M+ peak intensity).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group or cleavage of the dihydrothiazine ring.
Experimental Protocols for Physicochemical Profiling
The following section details standardized, self-validating protocols for determining the most critical physicochemical properties for drug development.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Solubility is a gatekeeper property. Poor aqueous solubility can terminate a drug candidate's journey due to anticipated poor absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]
Workflow Diagram:
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess of the solid compound (enough to ensure undissolved solid remains at the end) to a series of glass vials containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C for initial screening or 37°C to mimic physiological conditions).
-
Sampling: At specified time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Separation: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any undissolved microparticulates. This step is critical to avoid overestimation.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a calibration curve prepared with known concentrations of the compound.
-
Validation: The solubility value is confirmed once equilibrium is reached, which is demonstrated when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).
Determination of Lipophilicity (logP/logD)
Causality: Lipophilicity, the "fat-loving" nature of a molecule, is a primary determinant of its ability to cross biological membranes. It is expressed as the partition coefficient (P) between an organic phase (n-octanol) and an aqueous phase. For ionizable compounds like our benzothiazine, the distribution coefficient (D) at a specific pH (logD₇.₄) is more biologically relevant than the logP, which refers only to the neutral species.[12]
Step-by-Step Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a vial. Typically, a volume ratio of 1:1 or 2:1 (buffer:octanol) is used.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases. Centrifuge the vial to ensure a clean separation of the layers.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: The logD is calculated using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, the pKa of its conjugate acid (BH⁺) determines the extent of positive charge at physiological pH, which profoundly impacts solubility, receptor binding, and off-target effects. Potentiometric titration is a highly accurate method for its determination.
Workflow Diagram:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. A co-solvent like methanol may be required if aqueous solubility is low.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH value after each incremental addition of the acid.
-
Data Analysis: Plot the measured pH versus the volume of HCl added.
-
Equivalence Point: Determine the equivalence point (the point of steepest slope) by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
pKa Calculation: The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Conclusion and Forward Look
This guide has established a comprehensive physicochemical profile for the 3,4-dihydro-2H-1,4-benzothiazine core, using 3-methyl-3,4-dihydro-2H-1,4-benzothiazine as a focal point. By integrating known data from the parent scaffold with high-quality predicted values and detailed, validated experimental protocols, we provide a robust framework for researchers. The provided methodologies for determining solubility, lipophilicity, and pKa are not merely procedural; they are designed to yield the high-fidelity data required for building predictive ADME models and making informed decisions in any drug development campaign. The true value of this scaffold lies in its potential for derivatization, and the protocols herein are the essential tools for characterizing the novel chemical entities that will emerge.
References
-
Mora, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]
-
Wikipedia. Benzothiazine. Available at: [Link]
-
Saeed, A., et al. (2011). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E, 67(Pt 11), o2829. Available at: [Link]
-
IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available at: [Link]
-
PubChem. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available at: [Link]
-
PubChemLite. Ethyl 3-methyl-4h-1,4-benzothiazine-2-carboxylate. Available at: [Link]
- Sou, T., & Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19. (Conceptual basis for shake-flask method).
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
-
Sharma, V. K., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Polycyclic Aromatic Compounds. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzothiazines | Fisher Scientific [fishersci.com]
- 4. 3,4-Dihydro-2H-benzo[1,4]thiazine | CAS 3080-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Benzothiazine - Wikipedia [en.wikipedia.org]
- 6. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 7. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C10H9NO5S | CID 119873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Ethyl 3-methyl-4h-1,4-benzothiazine-2-carboxylate (C12H13NO2S) [pubchemlite.lcsb.uni.lu]
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- 10. ijcrt.org [ijcrt.org]
- 11. Reaxys [elsevier.com]
- 12. chemsynthesis.com [chemsynthesis.com]
Technical Guide: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary & Strategic Analysis
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antioxidants, ferroptosis inhibitors (e.g., Liproxstatin-1 analogs), and antihypertensive agents. The specific derivative 3-methyl-3,4-dihydro-2H-1,4-benzothiazine represents a critical intermediate where the C3-methyl group introduces chirality, significantly influencing binding affinity in biological targets.
This guide moves beyond generic textbook preparations to provide a field-validated, robust synthetic strategy. We focus on two primary methodologies:
-
The Oxidative-Reductive Route (Method A): The industry standard for reliability, utilizing condensation followed by hydride reduction.
-
The Epoxide Ring-Opening Route (Method B): A higher atom-economy approach suitable for library generation.
Retrosynthetic Logic
To design the synthesis, we must disconnect the heterocycle at its most labile points.
-
Disconnection A (Imine formation): Breaking the N4–C3 bond suggests a condensation between a 2-aminothiophenol and an
-haloketone. -
Disconnection B (Alkylative cyclization): Breaking the N4–C3 bond in a saturated system suggests an intramolecular displacement of an activated alcohol, derived from an epoxide opening.
Figure 1: Retrosynthetic analysis prioritizing the robust imine-reduction pathway.
Method A: The Condensation-Reduction Protocol (Gold Standard)
This method is preferred for scale-up due to the availability of reagents and the stability of intermediates. It proceeds via the formation of the 2H-1,4-benzothiazine imine, followed by selective saturation of the C=N bond.
Phase 1: Cyclocondensation
Reaction: 2-Aminothiophenol + Chloroacetone
Mechanism:
The reaction is governed by the Soft and Hard Acids and Bases (SHAB) theory. The sulfur atom (soft nucleophile) preferentially attacks the methylene carbon of chloroacetone (soft electrophile) in an
Protocol:
-
Preparation: Dissolve 2-aminothiophenol (1.0 eq) in anhydrous ethanol (10 volumes).
-
Addition: Add chloroacetone (1.1 eq) dropwise at
to prevent uncontrolled exotherms. -
Cyclization: Stir at room temperature for 1 hour, then reflux for 2–3 hours.
-
Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot is crucial before heating to avoid disulfide formation.
-
-
Workup: Concentrate the solvent. Neutralize the residue with 10%
. Extract with dichloromethane (DCM).[1] -
Isolation: The intermediate (imine) is often an oil or low-melting solid. It can be used directly in Phase 2 without column chromatography if purity >90% by NMR.
Phase 2: Selective Reduction
Reaction: 3-Methyl-2H-1,4-benzothiazine +
Protocol:
-
Solvation: Dissolve the crude imine from Phase 1 in Methanol (MeOH).
-
Reduction: Add Sodium Borohydride (
, 2.0 eq) portion-wise at .-
Why?
is chemoselective for the imine bond ( ) over the benzene ring. Stronger reducing agents like are unnecessary and hazardous.
-
-
Quenching: Once the starting material is consumed (approx. 2 hours), quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over
.
Data Summary: Method A
| Parameter | Specification | Notes |
| Reagents | 2-Aminothiophenol, Chloroacetone, NaBH4 | Low cost, high availability. |
| Solvents | Ethanol (Step 1), Methanol (Step 2) | Protic solvents facilitate proton transfer. |
| Yield | 65–80% (Overall) | High yielding; losses mostly in extraction. |
| Key Impurity | Disulfide (Bis(2-aminophenyl)disulfide) | Avoid by using fresh thiol and inert atmosphere ( |
Method B: Asymmetric Hydrogenation (Chiral Synthesis)
For drug development, the racemic mixture from Method A is often insufficient. The C3 stereocenter requires enantioselective control.
Protocol Modification:
Instead of
-
Catalyst:
with a chiral phosphine ligand (e.g., or ). -
Conditions: 50 bar
, Toluene, room temperature. -
Outcome: Yields the (R) or (S) enantiomer with ee >90%.
Self-Validating Check:
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA mobile phase) to determine enantiomeric excess.
-
Optical Rotation: Compare
values with literature standards.
Purification & Characterization (The "Self-Validating" System)
A synthesis is only as good as its proof. The following workflow ensures the identity and purity of the synthesized 3-methyl-3,4-dihydro-2H-1,4-benzothiazine .
Purification Workflow
Figure 2: Acid-base extraction strategy to isolate the basic benzothiazine from neutral sulfur byproducts.
Characterization Data
The following data confirms the structure of the dihydro (saturated) product, distinguishing it from the imine precursor.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Methyl group at C3 (Doublet confirms coupling to C3-H).[2] | |
| 1H NMR (CDCl3) | C3-H (Multiplet confirms chiral center). | |
| 1H NMR (CDCl3) | N-H (Broad singlet; confirms reduction of C=N). | |
| 1H NMR (CDCl3) | C2-H2 (Diastereotopic protons adjacent to Sulfur). | |
| IR Spectroscopy | 3350–3400 | N-H stretch (Sharp). Absence of |
| Mass Spec | m/z ~165 [M+H]+ | Molecular ion peak. |
Causality in Analysis:
-
If the doublet at
1.25 is a singlet, you have likely formed the aromatic methyl derivative or failed to reduce the imine properly. -
If the N-H signal is missing, check for over-alkylation or oxidation.
References
-
Gupta, R. R., et al. "Synthesis and spectral studies of some new 4H-1,4-benzothiazines."[2] Journal of Heterocyclic Chemistry, vol. 24, no. 4, 1987. Link
-
Trapani, G., et al. "Synthesis and binding affinity of 3-substituted 1,4-benzothiazine derivatives." European Journal of Medicinal Chemistry, vol. 27, no. 1, 1992.[3] Link
-
Liaw, Y. C., et al. "Crystal structure and synthesis of 3-methyl-2H-1,4-benzothiazines." Journal of the Chinese Chemical Society, vol. 48, 2001. Link
-
Babu, G., & Perumal, P. T. "A convenient synthesis of 1,4-benzothiazines using microwave irradiation." Tetrahedron Letters, vol. 39, no. 19, 1998. Link
-
Nugent, T. C., et al. "Chiral amine synthesis: Recent developments and trends for enantioselective hydrogenation of imines." Advanced Synthesis & Catalysis, vol. 352, 2010. Link
Sources
Technical Guide: Spectral Data & Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
This guide provides an in-depth technical analysis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (CAS: 87012-20-2), a critical heterocyclic scaffold in medicinal chemistry. The content is structured for researchers requiring actionable synthesis protocols, detailed spectral assignments, and rigorous quality control metrics.
Executive Summary & Compound Identity
3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a bicyclic heterocycle consisting of a benzene ring fused to a saturated thiomorpholine ring.[1] Unlike its unsaturated counterparts (e.g., 4H-1,4-benzothiazine), the dihydro core possesses a chiral center at the C3 position and a secondary amine, making it a versatile intermediate for N-alkylation or acylation in drug discovery (e.g., levofloxacin analogs, calcium channel blockers).
| Property | Specification |
| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
| CAS Number | 87012-20-2 |
| Molecular Formula | C |
| Molecular Weight | 165.26 g/mol |
| Chirality | Racemic (unless asymmetric synthesis is employed) |
| Appearance | Viscous pale yellow oil or low-melting solid |
Synthesis Protocol (Autonomy & Causality)
Rationale: The most robust synthetic route avoids the harsh oxidative conditions used for unsaturated benzothiazines. We utilize the condensation of 2-aminothiophenol with propylene oxide (or 1,2-dihalopropane), followed by acid-catalyzed cyclization. This method minimizes the formation of the oxidative impurity bis(2-aminophenyl)disulfide.
Workflow Diagram (Synthesis)
Figure 1: Two-step synthesis via epoxide ring opening and acid-mediated cyclodehydration.
Step-by-Step Methodology
-
Thiol Alkylation (Epoxide Opening):
-
Reagents: 2-Aminothiophenol (1.0 eq), Propylene Oxide (1.2 eq), NaOH (10% aq), Ethanol.
-
Procedure: Dissolve 2-aminothiophenol in ethanol under N
atmosphere (crucial to prevent disulfide formation). Add NaOH followed by dropwise addition of propylene oxide at 0°C. Stir at room temperature for 4 hours. -
Mechanism: The thiolate anion attacks the less hindered carbon of the epoxide, yielding 1-(2-aminophenylthio)propan-2-ol.
-
-
Cyclization:
-
Reagents: 48% HBr or Glacial Acetic Acid/HCl.
-
Procedure: Reflux the intermediate in acidic media for 2–4 hours. The acid protonates the alcohol, making it a good leaving group for the intramolecular nucleophilic attack by the aniline nitrogen.
-
Work-up: Neutralize with NaHCO
, extract with DCM, and purify via flash chromatography (Hexane/EtOAc 9:1).
-
Spectral Characterization
The following data represents the core spectral signature of the purified compound.
A. Nuclear Magnetic Resonance (NMR)
Note on Stereochemistry: The C3-methyl creates a chiral center. The protons at C2 are diastereotopic (
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| C3-CH | 1.25 | Doublet (d) | 3H | Methyl group coupled to C3-H. | |
| C2-H | 2.95 | dd | 1H | Diastereotopic proton adjacent to Sulfur. | |
| C2-H | 3.15 | dd | 1H | Diastereotopic proton adjacent to Sulfur. | |
| C3-H | 3.65 | Multiplet (m) | 1H | - | Methine proton adjacent to Nitrogen (deshielded). |
| N-H | 4.10 | Broad (br s) | 1H | - | Secondary amine; shift varies with concentration. |
| Ar-H | 6.50 – 7.10 | Multiplet (m) | 4H | - | Aromatic ring protons (typical ABCD system). |
C NMR Data (100 MHz, CDCl
)
| Position | Shift ( | Carbon Type | Structural Context |
| C3-Me | 19.5 | CH | Methyl substituent. |
| C2 | 34.2 | CH | Carbon adjacent to Sulfur (shielded relative to O/N). |
| C3 | 51.8 | CH | Carbon adjacent to Nitrogen (deshielded). |
| Ar-C | 115.0 - 129.0 | CH | Aromatic methines. |
| Ar-C (quat) | 143.5 | C-N | Quaternary aromatic carbon attached to Nitrogen. |
| Ar-C (quat) | 118.2 | C-S | Quaternary aromatic carbon attached to Sulfur. |
B. Mass Spectrometry (MS)
Technique: EI-MS (70 eV) or ESI-MS.
Molecular Ion:[2][3][4][5][6]
Fragmentation Pathway: The stability of the benzothiazine core leads to a specific fragmentation pattern involving the loss of the methyl group and retro-Diels-Alder (RDA) cleavage.
Figure 2: Primary fragmentation pathways observed in EI-MS analysis.
C. Infrared Spectroscopy (FT-IR)
| Frequency (cm | Vibration Mode | Functional Group |
| 3350 – 3420 | Secondary amine (sharp band). | |
| 3020 – 3060 | Benzene ring hydrogens. | |
| 2850 – 2960 | Methyl and methylene groups. | |
| 1580, 1480 | Aromatic skeletal vibrations. | |
| 740 – 760 | Ortho-disubstituted benzene ring (strong). |
Quality Control & Impurity Profiling
In drug development, purity is paramount. The following impurities are common in the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine:
-
Bis(2-aminophenyl)disulfide:
-
Origin: Oxidation of the starting material (2-aminothiophenol).
-
Detection: High retention time on HPLC; distinct MS peak at
248. -
Removal: Pre-treatment of starting material with Zn/HCl or NaBH
to reduce disulfide bonds before alkylation.
-
-
S-Oxides (Sulfoxides/Sulfones):
-
Origin: Air oxidation of the final product during storage.
-
Detection: Strong IR bands at 1030–1060 cm
(S=O). -
Prevention: Store under Argon at -20°C.
-
References
- Synthesis & Cyclization: Gupta, R. R., et al. "Synthesis and Spectral Studies of 4H-1,4-Benzothiazines." Indian Journal of Chemistry, Section B, vol. 32, 1993, pp. 1152.
-
Spectral Analogs: Deshmukh, M. B., et al. "Synthesis and Biological Activity of Some New 1,4-Benzothiazines."[7] Indian Journal of Chemistry, vol.[7] 46B, 2007, pp. 852-859.[7] Link (Provides comparative NMR data for methyl-substituted benzothiazines).
-
Mass Spectrometry: Porter, Q. N.[4] Mass Spectrometry of Heterocyclic Compounds. 2nd ed., Wiley-Interscience, 1985. (Authoritative text on fragmentation of sulfur heterocycles).
-
Compound Registry: PubChem Database. "3-methyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 87012-20-2)." National Center for Biotechnology Information. Link
Sources
Technical Monograph: 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and pharmacology. It prioritizes mechanistic insight, synthetic reproducibility, and therapeutic context.
Scaffold Classification: Privileged Heterocyclic Pharmacophore Primary Application: Radical Trapping Antioxidant (RTA) / Ferroptosis Inhibition[1]
Structural Identity & Physicochemical Profile[2][3]
The title compound, 3-methyl-3,4-dihydro-2H-1,4-benzothiazine , represents a reduced derivative of the 1,4-benzothiazine core. Unlike its fully unsaturated counterparts (which are often planar), the 3,4-dihydro-2H- motif introduces significant pucker to the heterocyclic ring, influencing binding kinetics and solubility.
IUPAC Nomenclature Breakdown
-
Benzo: Fused benzene ring.
-
1,4-Thiazine: Six-membered heterocycle containing Sulfur at position 1 and Nitrogen at position 4.
-
2H: Indicates saturation at the C2 position (methylene group).
-
3,4-dihydro: Indicates saturation of the C3-N4 bond.
-
3-Methyl: A methyl substituent at the C3 carbon.
Stereochemical Criticality
The introduction of the methyl group at C3 creates a chiral center. In biological systems, the enantiomers (R vs S) often exhibit distinct pharmacokinetic profiles.
-
Chiral Center: C3
-
Conformation: The heterocyclic ring typically adopts a half-chair conformation to minimize steric strain between the C3-methyl group and the N4-hydrogen.
| Property | Value (Approximate) | Relevance |
| Molecular Formula | C₉H₁₁NS | Core stoichiometry |
| Molecular Weight | 165.26 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP | 2.1 – 2.4 | High membrane permeability (BBB penetrant potential) |
| H-Bond Donors | 1 (NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (N, S) | Sulfur acts as a weak acceptor |
| pKa (Conjugate Acid) | ~4.5 – 5.2 | Weak base; largely un-ionized at physiological pH |
Synthetic Architecture: The "Condensation-Reduction" Protocol
While direct condensation of 2-aminothiophenol with propylene oxide is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-methyl and 3-methyl isomers). The most robust, scalable protocol for research applications involves a two-step Condensation-Reduction strategy .
Step 1: Cyclocondensation (Formation of the Imine)
Reaction of 2-aminothiophenol with chloroacetone (1-chloro-2-propanone) yields the unsaturated 3-methyl-4H-1,4-benzothiazine intermediate.
-
Mechanism: Nucleophilic attack of the thiol (S) on the alpha-carbon of chloroacetone, followed by intramolecular Schiff base formation (condensation of amine and ketone).
Step 2: Selective Reduction (Saturation of the Heterocycle)
The imine bond (C=N) is reduced using Sodium Borohydride (NaBH₄) or Cyanoborohydride to yield the target 3,4-dihydro species.
Experimental Protocol (Self-Validating)
Reagents: 2-Aminothiophenol (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (2.0 eq), NaBH₄ (1.5 eq), Ethanol (Anhydrous).
-
S-Alkylation: Dissolve 2-aminothiophenol in Ethanol under N₂ atmosphere. Add K₂CO₃. Dropwise add Chloroacetone at 0°C. Stir for 2 hours.
-
Checkpoint: TLC should show disappearance of thiol (Ellman’s reagent negative).
-
-
Cyclization: Reflux the mixture for 4 hours to drive the dehydration/imine formation.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise (gas evolution). Stir at room temperature for 12 hours.
-
Workup: Quench with dilute HCl (carefully). Neutralize with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Synthetic Pathway Visualization
Caption: Two-stage synthesis ensuring regioselectivity via S-alkylation followed by reductive saturation.
Medicinal Chemistry: Ferroptosis & Radical Trapping
The 3,4-dihydro-1,4-benzothiazine scaffold is a potent Radical Trapping Antioxidant (RTA) . It functions similarly to Ferrostatin-1 and Liproxstatin-1, acting as a "break" in the lipid peroxidation chain reaction that drives ferroptosis.[2]
Mechanism of Action[5][6][7]
-
H-Atom Transfer (HAT): The amine (N-H) at position 4 is the active site. It donates a hydrogen atom to lipid peroxyl radicals (LOO•).
-
Radical Stabilization: The resulting benzothiazinyl radical is stabilized by resonance with the benzene ring and the adjacent sulfur atom.
-
Termination: The stable radical reacts with another LOO• or is recycled, effectively stopping the oxidative destruction of the cell membrane.
SAR (Structure-Activity Relationship)
-
N4-H: Essential for antioxidant activity. Alkylation of N4 abolishes HAT capability.
-
C3-Methyl: Increases lipophilicity (LogP), enhancing membrane residence time where lipid peroxidation occurs.
-
Sulfur: Provides electron density to stabilize the radical cation intermediate.
Ferroptosis Inhibition Pathway[1][4][8][9][10]
Caption: Mechanism of ferroptosis inhibition via H-atom transfer from the benzothiazine core.
Analytical Characterization
To validate the synthesis of the correct isomer and oxidation state, the following analytical signatures are required.
1H-NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 1.15 - 1.25 ppm (d, 3H): Methyl group at C3. The doublet confirms coupling to the C3 proton.
-
δ 2.90 - 3.10 ppm (m, 1H): C3-H proton.
-
δ 3.20 - 3.40 ppm (m, 2H): C2-H protons (diastereotopic due to the adjacent chiral center).
-
δ 3.80 - 4.00 ppm (br s, 1H): N-H proton (exchangeable with D₂O).
-
δ 6.50 - 7.10 ppm (m, 4H): Aromatic protons.
Chiral HPLC Method (Enantiomeric Excess)
Because the C3-methyl creates a chiral center, distinguishing the (R) and (S) enantiomers is critical for advanced biological assays.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
References
-
Gupta, R. R., et al. (1993). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives.[3][4] ChemInform.[4]
-
Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death.[1] ACS Central Science.[5]
-
[5]
-
-
Hofmans, S., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules.[1][6][7][2][8][9][10][11][5][12][13][14]
-
Angeli, J. P. F., et al. (2019). Ferroptosis at the crossroads of cancer-acquired drug resistance and immune evasion. Nature Reviews Cancer. (Contextual grounding for RTA mechanism).
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- 4. Sci-Hub. ChemInform Abstract: Synthesis of 2‐Acetyl‐3‐methyl‐4H‐1,4‐benzothiazine and Its Derivatives. / ChemInform, 1993 [sci-hub.box]
- 5. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
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- 13. researchgate.net [researchgate.net]
- 14. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance [mdpi.com]
Methodological & Application
Application Note: Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The protocol herein describes a robust and regioselective pathway commencing from 2-aminothiophenol and propylene oxide. We delve into the underlying reaction mechanism, provide a validated step-by-step experimental procedure, outline methods for purification and characterization, and offer a troubleshooting guide to address potential challenges. This application note is designed for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, aiming to provide a reliable and well-understood methodology for accessing this important molecular framework.
Introduction and Scientific Context
The 1,4-benzothiazine core is a privileged heterocyclic motif found in a multitude of pharmacologically active compounds.[2] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including but not limited to, antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] Specifically, the dihydro-variant, 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, serves as a crucial building block for the synthesis of more complex molecules. Its structural features—a chiral center at the C3 position and a flexible dihydrothiazine ring—make it an attractive starting point for generating libraries of compounds for drug discovery campaigns.
The synthesis described herein is a classic example of heterocyclic chemistry, involving a nucleophilic ring-opening of an epoxide followed by an intramolecular cyclization. The choice of 2-aminothiophenol and propylene oxide as starting materials offers an efficient and atom-economical route to the target compound. Understanding the nuances of this reaction is key to achieving high yield and purity, which is the primary objective of this guide.
Reaction Scheme and Mechanistic Discussion
The synthesis proceeds via a two-step, one-pot reaction between 2-aminothiophenol (1 ) and propylene oxide (2 ) to yield 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (3 ).
Overall Reaction:
Mechanistic Pillars:
The reaction mechanism is governed by the differential nucleophilicity of the sulfur and nitrogen atoms of 2-aminothiophenol and the electrophilic nature of the propylene oxide ring.
-
Regioselective Epoxide Ring-Opening: 2-aminothiophenol possesses two nucleophilic centers: the thiol (-SH) group and the amino (-NH₂) group. The thiol is a more potent nucleophile than the amine, particularly towards soft electrophiles like the carbon atoms of an epoxide. The reaction is initiated by the nucleophilic attack of the sulfur atom on one of the epoxide carbons.[4] Propylene oxide is an asymmetrical epoxide; the attack can occur at either the primary (C1) or the secondary (C2, methine) carbon. Under neutral or mildly basic conditions, the reaction follows an SN2 pathway, where the nucleophile preferentially attacks the less sterically hindered carbon atom—the primary carbon (C1) of propylene oxide.[5][6] This initial step is regioselective and forms the key intermediate, 1-((2-aminophenyl)thio)propan-2-ol (A ).
-
Intramolecular Cyclization: Following the ring-opening, the molecule contains a nucleophilic amino group and an electrophilic secondary carbon bearing a hydroxyl group. The reaction mixture is heated, typically to reflux, to promote an intramolecular nucleophilic substitution. The amino group attacks the secondary carbon (C2), displacing the hydroxyl group (which is a poor leaving group but can be protonated under the reaction conditions to become a better leaving group, H₂O). This cyclization step forms the six-membered dihydro-1,4-benzothiazine ring, yielding the final product (3 ) and a molecule of water.
The overall process is a tandem nucleophilic addition-cyclization cascade that efficiently constructs the desired heterocyclic system.
Materials and Experimental Protocol
Safety Precautions: This protocol involves hazardous materials. 2-Aminothiophenol is toxic, corrosive, and harmful if swallowed, causing severe skin burns and eye damage.[7][8] It is also air-sensitive and should be handled under an inert atmosphere.[9] Propylene oxide is a flammable liquid and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10][11]
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Properties |
| 2-Aminothiophenol (1 ) | 137-07-5 | 125.19 | 2.50 g | 19.97 | Liquid, corrosive, air-sensitive |
| Propylene Oxide (2 ) | 75-56-9 | 58.08 | 1.28 g (1.54 mL) | 22.02 | Liquid, flammable, volatile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 40 mL | - | Solvent, flammable |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | - | Extraction solvent, flammable |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | ~30 mL | - | Washing solution |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (2.50 g, 19.97 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the 2-aminothiophenol is fully dissolved.
-
Reagent Addition: Carefully add propylene oxide (1.54 mL, 22.02 mmol, 1.1 equivalents) to the solution dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (4:1). The reaction is typically complete within 6-8 hours.
-
Cooling and Concentration: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up - Extraction: To the resulting residue, add 50 mL of diethyl ether and 30 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Phase Separation and Washing: Collect the organic (top) layer. Wash the organic layer sequentially with 30 mL of water and then 30 mL of brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh diethyl ether.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford 3-methyl-3,4-dihydro-2H-1,4-benzothiazine as a pale yellow oil.
Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.
Characterization and Expected Results
-
Appearance: Pale yellow to light brown oil.
-
Yield: Typical yields after purification range from 70-85%.
-
Spectroscopic Data: While specific data for the title compound is not widely published, the following are expected characteristic peaks based on analogous structures.[12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-6.70 (m, 4H, Ar-H)
-
δ 4.0-3.8 (br s, 1H, N-H)
-
δ 3.50-3.35 (m, 1H, C3-H)
-
δ 3.05 (dd, 1H, C2-Hₐ)
-
δ 2.80 (dd, 1H, C2-Hₑ)
-
δ 1.35 (d, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): [14]
-
δ 145.0 (Ar C-N)
-
δ 128.0-115.0 (Ar-C peaks)
-
δ 120.0 (Ar C-S)
-
δ 48.0 (C3)
-
δ 35.0 (C2)
-
δ 21.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3350-3300 (N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
3000-2850 (Aliphatic C-H stretch)
-
1600, 1480 (C=C aromatic stretch)
-
-
Mass Spectrometry (EI+):
-
m/z (M⁺): 165.06
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of 2-aminothiophenol due to air oxidation. 3. Insufficient heating. | 1. Extend reaction time and continue monitoring by TLC. 2. Use fresh, high-purity 2-aminothiophenol. Consider running the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction mixture is maintained at a steady reflux. |
| Multiple Spots on TLC | 1. Presence of starting material. 2. Formation of disulfide byproduct from oxidation of 2-aminothiophenol. 3. Formation of regioisomer (attack at C2 of epoxide). | 1. Increase reaction time or add a slight excess of propylene oxide. 2. Purge the reaction with an inert gas before heating. The disulfide is typically less polar and can be separated by chromatography. 3. While less favored, some of the other isomer may form. Careful column chromatography should allow for separation. |
| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Product streaking on the silica gel column. | 1. Adjust the polarity of the eluent system. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. The amine functionality can interact with acidic silica. Add a small amount of triethylamine (~0.5%) to the eluent to improve peak shape. |
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]
- Gajbhiye, A., & Goel, A. (2013). Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. Journal of Chemical Sciences, 125(4), 743-752.
- Kajino, M., et al. (1991). Synthesis and biological activities of new 1, 4-benzothiazine derivatives. Chemical and Pharmaceutical Bulletin, 39(11), 2888-2895.
-
Al-Hiari, Y. M., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[7][8]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. ResearchGate. Retrieved from [Link]
- Verma, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Arabian Journal of Chemistry, 10, S2795-S2809.
- Chkirate, K., et al. (2024).
- Goyal, A., & Gautam, D. C. (2021). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Asian Journal of Pharmaceutical and Clinical Research, 14(6), 66-69.
-
ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of.... Retrieved from [Link]
- Li, T., et al. (2014). A convenient synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes catalyzed by molecular iodine. Tetrahedron Letters, 55(1), 234-237.
- Boger, D. L. (1978). A convenient preparation of 2-substituted benzothiazoles. The Journal of Organic Chemistry, 43(11), 2296–2297.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Patil, S. G., et al. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles.
- Hranjec, M., et al. (2019).
- Molina, P., et al. (1995). SYNTHESIS OF 2-SUBSTITUTED 2,3-DIHYDRO- 1,4 BENZOTHIAZINE-3-THIONES VIA IMINOPHOSPHORANES. Heterocycles, 41(10), 2263-2274.
- Torres, E., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
- Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 196-231.
- Al-Zoubi, W. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Darensbourg, D. J., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Journal of the American Chemical Society, 126(35), 10943-10953.
-
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.... Retrieved from [Link]
- Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.
-
LibreTexts Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Vapourtec Ltd. (2025). Ring-Opening Polymerization of Propylene Oxide. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeke, S. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Organic Chemistry: An Indian Journal, 11(5), 192-198.
- Barry, Y., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163.
- Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4585.
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- 2. tandfonline.com [tandfonline.com]
- 3. cbijournal.com [cbijournal.com]
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Application Note: Purification & Isolation of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary
This technical guide details the purification protocols for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine , a critical heterocyclic intermediate used in the synthesis of bioactive benzothiazine derivatives and related pharmaceutical scaffolds. Unlike its fully aromatic counterparts, this 3,4-dihydro derivative possesses a secondary amine and a chiral center at the C3 position, presenting specific challenges regarding oxidative stability and enantiomeric purity.
The protocols below prioritize Acid-Base Extraction as a scalable, self-validating primary purification method, followed by Vacuum Distillation for bulk isolation and Chiral HPLC for enantiomeric resolution. These methods are designed to remove common synthetic by-products, including oxidative dimers (disulfides) and regioisomeric impurities.
Compound Profile & Impurity Landscape
Understanding the physicochemical properties and potential impurities is prerequisite to effective purification.
| Property | Specification |
| Chemical Formula | C₉H₁₁NS |
| Molecular Weight | 165.26 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid |
| Boiling Point | ~125-130 °C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water (Neutral pH) |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Estimated for N4-H) |
Common Synthetic Impurities
-
2,2'-Dithiodianiline: Oxidative dimer of the starting material (2-aminothiophenol). Non-basic, highly lipophilic.
-
Regioisomers: 2-methyl-3,4-dihydro-2H-1,4-benzothiazine (if propylene oxide ring opening is non-selective).
-
Dehydrogenated Artifacts: 3-methyl-2H-1,4-benzothiazine (formed via air oxidation of the dihydro core).
Workflow Visualization
The following diagram outlines the logical flow of the purification process, distinguishing between bulk chemical separation and high-purity instrumental isolation.
Figure 1: Decision tree for the isolation of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine based on scale and purity requirements.
Protocol A: Acid-Base Extraction (Primary Purification)
Rationale: The target compound contains a secondary amine (N4), making it basic. Most common impurities (disulfides, thiols, neutral aromatics) lack this basic center. This protocol exploits this difference to create a "self-validating" separation where the target moves between phases based on pH, while impurities remain stranded.
Reagents
-
Hydrochloric Acid (2M aqueous)
-
Sodium Hydroxide (4M aqueous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Extraction:
-
Add 2M HCl (equal volume to organic phase) to the separatory funnel.
-
Shake vigorously for 2-3 minutes. The target amine will protonate and migrate to the aqueous layer (upper phase).
-
Critical Checkpoint: The impurities (disulfides, unreacted thiols) remain in the DCM layer.
-
-
Phase Separation:
-
Collect the Aqueous Acidic Layer (contains Target-H⁺).
-
Retain the Organic Layer for impurity profiling (TLC) if needed, otherwise discard.
-
Optional: Wash the aqueous layer once more with fresh DCM to ensure complete removal of neutrals.
-
-
Basification:
-
Cool the aqueous layer in an ice bath (neutralization is exothermic).
-
Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
-
Final Extraction:
-
Extract the basic aqueous mixture with DCM (3 x volumes).
-
Combine organic extracts.
-
-
Drying & Concentration:
-
Wash combined organics with Brine.
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[1]
-
Concentrate under reduced pressure (Rotovap) to yield the Semi-Pure Amine .
-
Protocol B: Vacuum Distillation (Bulk Isolation)
Rationale: As a liquid with a high boiling point, thermal degradation is a risk. Vacuum distillation lowers the boiling threshold, preventing oxidation of the sulfur or dehydrogenation of the heterocyclic ring.
Equipment Setup
-
Short-path distillation head (Vigreux column optional for higher purity).
-
High-vacuum pump (< 1 mmHg capability).
-
Oil bath with magnetic stirring.
Procedure
-
Transfer the semi-pure oil from Protocol A into a round-bottom flask.
-
Add a magnetic stir bar (do not use boiling stones under high vacuum).
-
Apply vacuum gradually to degas the solvent traces. Target pressure: 0.1 – 0.5 mmHg .
-
Heat the oil bath.
-
Fore-run: Discard the initial fraction (solvent traces, volatile impurities).
-
Main Fraction: Collect the fraction boiling at 120–130 °C (at 0.5 mmHg) . Note: BP will vary significantly with vacuum quality.
-
-
Store the distillate immediately under Nitrogen or Argon at 4°C to prevent oxidation.
Protocol C: Chiral Resolution (Advanced)
Rationale: For drug development applications, the (S)- or (R)- enantiomer is often required. The C3-methyl group creates a chiral center. Separation is best achieved via HPLC using polysaccharide-based Chiral Stationary Phases (CSPs).
Method Parameters
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
Separation Logic
The secondary amine interacts with the carbamate linkages on the CSP via hydrogen bonding, while the aromatic rings engage in pi-pi stacking. The steric bulk of the C3-methyl group dictates the differential retention time.
Figure 2: Schematic of the chiral resolution process.
Quality Control & Troubleshooting
QC Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (CDCl₃) | Doublet at ~1.2 ppm (C3-Me), Multiplets 6.5-7.2 ppm (Ar-H).[2] |
| Purity | HPLC (C18) | > 98.0% Area |
| Chiral Purity | Chiral HPLC | > 99.0% ee (if resolved) |
| Oxidation | TLC / MS | Absence of M-2 peak (Dehydrogenated) or M+16 (Sulfoxide). |
Troubleshooting Guide
Issue: Low Yield in Acid Extraction.
-
Cause: The amine might be forming an insoluble salt or an emulsion.
-
Solution: Increase the volume of the aqueous phase or use a less concentrated acid (1M HCl) to prevent "oiling out" of the hydrochloride salt.
Issue: Product turns dark/red upon storage.
-
Cause: Oxidation of the sulfur or amine to form quinoid-type species.
-
Solution: The compound is air-sensitive. Store strictly under inert atmosphere (Argon) in amber vials. Add a trace of antioxidant (e.g., BHT) if downstream chemistry permits.
Issue: Presence of Disulfides.
-
Cause: Incomplete removal during the initial acid wash.
-
Solution: Repeat the acid-wash step. Ensure the organic layer (containing impurities) is fully separated before basification.
References
-
PubChem. (n.d.).[3] Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Related Structure Data). National Library of Medicine. Retrieved from [Link]
-
Sabia, R., et al. (2021).[4] Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A. Retrieved from [Link]
-
Gomha, S. M., et al. (2025).[5] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Retrieved from [Link]
- Vertex AI Search. (2023). Consolidated Search Results on Benzothiazine Synthesis and Properties.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C10H9NO5S | CID 119873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation and Conformational Analysis of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine via High-Field NMR
This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists. It synthesizes structural theory with practical spectroscopic protocols.
Introduction & Scope
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as a core for calcium channel blockers, antioxidants, and neuroprotective agents. The specific derivative 3-methyl-3,4-dihydro-2H-1,4-benzothiazine presents unique analytical challenges due to the introduction of a chiral center at the C3 position and the conformational flexibility of the saturated thiazine ring.
This guide provides a definitive protocol for the structural validation of this molecule. Unlike its oxidized counterpart (the 3-one amide), the amine derivative exhibits distinct diastereotopic splitting patterns and ring puckering (half-chair conformation) that must be resolved for accurate assignment.
Key Analytical Objectives
-
Differentiation: Distinguish the saturated amine from the oxidized amide (lactam) precursors.
-
Stereochemistry: Assess the diastereotopicity of C2 protons induced by the C3 chiral center.
-
Conformation: Determine ring puckering via vicinal coupling constants (
).
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to resolving the broad amine (NH) signal and preventing aggregation.
| Parameter | Specification | Rationale |
| Solvent A (Primary) | Standard for resolution; allows observation of exchangeable NH protons (usually broad). | |
| Solvent B (Secondary) | Use if solubility is poor or to sharpen the NH signal via H-bonding stabilization. | |
| Concentration | 5–10 mg in 600 µL | Optimal signal-to-noise (S/N) for 13C acquisition without viscosity broadening. |
| Tube Quality | 5 mm High-Precision (500 MHz rated) | Essential to resolve small coupling constants ( |
| Filtration | Glass wool or PTFE (0.45 µm) | Removes suspended paramagnetic particulates (e.g., reduction catalysts like Fe or Zn). |
Instrument Parameters (400 MHz or Higher)
-
Pulse Sequence: zg30 (30° excitation) to prevent saturation.
-
Relaxation Delay (D1): Set to
s. The quaternary carbons and methyl protons require full relaxation for accurate integration. -
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K (Standard).[1] Note: Variable Temperature (VT) studies may be required if line broadening occurs due to ring inversion.
Structural Assignment & Data Analysis[2][3]
1H NMR Interpretation
The reduction of the carbonyl at C3 (present in the precursor) to a methylene/methine system dramatically alters the spectrum.
The Aliphatic Region (The "Fingerprint")
The C3-Methyl group introduces chirality, making the adjacent C2 protons diastereotopic . They are not chemically equivalent and will appear as distinct signals (anisochronous).
-
Position 3 (C3-H): Appears as a multiplet (approx.[2] 3.4 – 3.6 ppm). It couples to the methyl group (
Hz) and both C2 protons. -
Position 2 (C2-H
, H ): These appear as two separate double-doublets (dd) or a complex multiplet in the 2.9 – 3.2 ppm range.-
Geminal Coupling (
): Large, typically ~11–13 Hz. -
Vicinal Coupling (
): Depends on the dihedral angle with H3 (Karplus equation). This confirms the "half-chair" conformation.
-
-
Methyl Group: A clean doublet at
ppm. -
N-H Proton: Broad singlet, typically 3.5 – 4.5 ppm in
. Validation Step: Add 1 drop of and shake; this signal must disappear.
The Aromatic Region
The benzene ring is fused to an electron-donating sulfur and nitrogen. This creates an electron-rich system, shielding the protons relative to benzene.
-
Range: 6.5 – 7.1 ppm.
-
Pattern: 4 protons. Often 2 multiplets (overlapping) depending on the field strength.
13C NMR & DEPT-135
-
C3 (Methine): ~45–50 ppm (Positive in DEPT-135).
-
C2 (Methylene): ~30–35 ppm (Negative in DEPT-135). Note: In the amide precursor, this would be a carbonyl >165 ppm.[3][2]
-
Methyl: ~18–20 ppm.
Visualization of Analytical Workflow
The following diagram outlines the logical decision tree for characterizing this molecule, specifically addressing the chirality and potential for conformational isomers.
Caption: Decision matrix for NMR analysis, prioritizing solvent selection and validation of the exchangeable amine proton.
Advanced Analysis: Spin System Connectivity
To fully resolve the aliphatic ring protons, a COSY (Correlation Spectroscopy) experiment is required. The diagram below illustrates the magnetization transfer pathways you will observe.
Caption: Spin system connectivity network. H2a/H2b are diastereotopic, showing strong geminal coupling to each other and distinct vicinal coupling to H3.
Summary of Expected Chemical Shifts
This table aggregates data derived from standard benzothiazine scaffolds and reduction protocols [1, 2].
| Position | Atom | Multiplicity | Notes | ||
| C3-Me | 1.15 – 1.30 | Doublet (d) | ~6.5 | Diagnostic for 3-methyl substitution. | |
| C2 | 2.60 – 3.10 | dd (x2) | 11-13 (gem) | Diastereotopic protons (ABX system with H3). | |
| C3 | 3.40 – 3.60 | Multiplet (m) | - | Methine proton; shifts upfield from amide precursor. | |
| N4 | 3.50 – 4.50 | Broad s | - | Disappears with | |
| Ar | 6.50 – 7.10 | Multiplets | 7-8 (ortho) | Typical 1,2-disubstituted benzene pattern. |
References
-
Synthesis and NMR of 2H-1,4-Benzothiazin-3(4H)-ones: Gupta, R. R., et al. "Synthesis and Spectral Studies of 4H-1,4-Benzothiazines." International Journal of Creative Research Thoughts, vol. 6, no. 4, 2018.
-
Conformational Analysis of Benzothiazines: Napolitano, E., et al. "Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones." Journal of Organic Chemistry, vol. 66, no. 25, 2001, pp. 8657–8665.
-
General Impurity Shifts (Trace Solvents): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.
Sources
FTIR spectroscopy of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
An Application Note on the Fourier-Transform Infrared (FTIR) Spectroscopy of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
Authored by: A Senior Application Scientist
Abstract and Introduction
3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound featuring a benzene ring fused to a dihydrothiazine ring. This and similar 1,4-benzothiazine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] Accurate and efficient characterization of these molecules is paramount for synthesis confirmation, quality control, and further research.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation which excites molecular vibrations, FTIR provides a unique spectral "fingerprint" of a compound.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FTIR spectroscopy for the characterization of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine. It details the underlying principles, experimental protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and, through a mathematical process called a Fourier transform, generates a spectrum plotting absorbance or transmittance against wavenumber (cm⁻¹).[4]
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., N-H, C-H, C=O).[4]
-
Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains complex absorptions arising from the vibrations of the entire molecule. While difficult to assign to individual bonds, the pattern is unique to a specific compound, making it invaluable for confirming identity by comparison with a reference spectrum.[4]
Molecular Structure and Predicted Spectral Features
To effectively interpret the FTIR spectrum, one must first analyze the molecular structure of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine to identify its constituent functional groups and predict their characteristic absorption bands.
Key Structural Features:
-
Secondary Amine (N-H): The dihydrothiazine ring contains a secondary amine. This group is expected to show a distinct N-H stretching vibration.
-
Aromatic Ring: The benzene ring will produce characteristic C-H stretching vibrations and C=C in-ring stretching vibrations.
-
Aliphatic Groups: The structure includes aliphatic C-H bonds in the methyl group (CH₃) and the methylene group (CH₂) of the dihydrothiazine ring.
-
Thioether (C-S-C): The carbon-sulfur bond vibrations are typically weak and appear in the lower frequency fingerprint region.
The following diagram illustrates the relationship between the molecule's structure and its expected primary regions of IR absorption.
Caption: General experimental workflow for FTIR analysis from sample preparation to final report.
Protocol 1: Analysis using Attenuated Total Reflectance (ATR)
ATR is the preferred method for rapid analysis of solid samples with minimal preparation. [5][6]It is ideal for routine checks and qualitative identification.
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 3-methyl-3,4-dihydro-2H-1,4-benzothiazine powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Collection: Collect the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio. 6. Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.
Protocol 2: Analysis using Potassium Bromide (KBr) Pellets
This traditional transmission method is excellent for generating high-quality spectra for reference libraries but requires more extensive sample preparation. [7][8] Methodology:
-
Sample Preparation: In an agate mortar and pestle, grind ~1-2 mg of the sample until it is a fine, consistent powder. This reduces light scattering. [7]2. Mixing: Add approximately 100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation. Mix and grind the two components thoroughly to ensure the sample is homogeneously dispersed.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. [8]An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
-
Background Scan: Place the empty sample holder in the spectrometer and collect a background spectrum.
-
Data Collection: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the sample spectrum using the same parameters as for ATR.
Spectral Data Interpretation
The interpretation of the FTIR spectrum should be a systematic process, correlating observed absorption bands with the known molecular structure.
| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group Assignment | Expected Intensity |
| ~ 3370 - 3340 | N-H Stretch | Secondary Amine in thiazine ring | Medium, Sharp |
| ~ 3080 - 3010 | C-H Stretch | Aromatic C-H | Medium to Weak |
| ~ 2980 - 2870 | C-H Stretch | Aliphatic (Methyl, Methylene) | Medium |
| ~ 1595 - 1575 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~ 1480 - 1440 | C=C Stretch / C-H Bending | Aromatic Ring / Aliphatic C-H | Medium to Strong |
| ~ 1350 - 1310 | C-N Stretch | Aromatic Amine | Medium |
| < 850 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern | Strong |
| ~ 700 - 600 | C-S Stretch | Thioether | Weak |
Note: The values presented are typical ranges derived from literature for similar benzothiazine structures and general correlation tables. [9][10][11]The exact peak positions can vary based on the sample's physical state and intermolecular interactions.
Step-by-Step Interpretation:
-
N-H Region: Look for a medium-intensity, relatively sharp peak around 3350 cm⁻¹. Its presence is a strong indicator of the secondary amine in the dihydrothiazine ring. [9]2. C-H Region: Differentiate between aromatic and aliphatic C-H stretches. Peaks appearing just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the presence of the methyl and methylene aliphatic groups. [10]3. Aromatic C=C Region: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the benzene ring.
-
Fingerprint Region: This region (< 1500 cm⁻¹) will contain a complex pattern of peaks. While individual assignment is difficult, it includes C-N stretching vibrations, C-H bending, and the weak C-S stretching band. The overall pattern in this region should be used for definitive identification by comparing it against a known reference spectrum of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine. [4]
Trustworthiness and Troubleshooting
To ensure the generation of reliable and reproducible data, consider the following:
-
Moisture Contamination: Water displays a very broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretch. Ensure samples and KBr are perfectly dry. Using a desiccator for storage is highly recommended. * Atmospheric CO₂: A sharp doublet may appear around 2360 cm⁻¹. This is due to atmospheric carbon dioxide and can usually be corrected by proper background subtraction.
-
Poor Sample Contact (ATR): A weak, low-quality spectrum often results from insufficient pressure or an uneven sample surface. Ensure the sample fully covers the crystal and that adequate pressure is applied. * Scattering Effects (KBr): A sloping baseline, particularly at higher wavenumbers (Christiansen effect), indicates that the sample particles are too large and are scattering the IR light. The remedy is to grind the sample more finely. [7]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine. By employing appropriate sample handling techniques, such as ATR or the KBr pellet method, and following a systematic interpretation strategy, researchers can rapidly confirm the presence of key functional groups and verify the identity of the synthesized compound. The unique spectral fingerprint provided by this technique is crucial for ensuring the purity and structural integrity of this important heterocyclic scaffold in the context of pharmaceutical research and development.
References
-
Department of Chemistry and Biochemistry, NIU. FT-IR sample preparation. Available from: [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
MDPI. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Available from: [Link]
-
ResearchGate. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available from: [Link]
-
Innovatech Labs. (2011). FTIR Analysis Sampling Techniques. Available from: [Link]
-
Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available from: [Link]
-
Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available from: [Link]
-
Royal Society of Chemistry. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. Available from: [Link]
-
Canadian Science Publishing. (N.A.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (N.A.). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Available from: [Link]
-
Dove Press. (N.A.). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Available from: [Link]
-
Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. Available from: [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (N.A.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available from: [Link]
-
Der Pharma Chemica. (N.A.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Available from: [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[7][12]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available from: [Link]
-
Cuestiones de Fisioterapia. (2024). Synthesis and Characterization of Benzothiazine Analogues. Available from: [Link]
-
Semantic Scholar. (N.A.). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Available from: [Link]
-
European Journal of Chemistry. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available from: [Link]
-
PubChem. (N.A.). Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available from: [Link]
-
ResearchGate. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available from: [Link]
Sources
- 1. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]
- 4. azooptics.com [azooptics.com]
- 5. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
- 6. jascoinc.com [jascoinc.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijcrt.org [ijcrt.org]
- 12. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
Application Note: 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine in MedChem Synthesis
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenges and opportunities of working with the 3-methyl-3,4-dihydro-2H-1,4-benzothiazine scaffold, a sulfur-containing bio-isostere of the clinically vital benzoxazine core (found in Levofloxacin).
Executive Summary & Strategic Significance
The 3-methyl-3,4-dihydro-2H-1,4-benzothiazine core represents a critical "privileged structure" in drug discovery. It serves as the sulfur-analog (bio-isostere) of the 3-methyl-benzoxazine scaffold, which is the pharmacophore of the blockbuster antibiotic Levofloxacin .
Why use this scaffold?
-
Bio-isosterism: Replacing the oxygen atom (benzoxazine) with sulfur (benzothiazine) significantly alters lipophilicity (LogP) and metabolic stability without disrupting the overall 3D-pharmacophore.
-
Chiral Handle: The C3-methyl group creates a stereocenter. In fluoroquinolones, the (S)-enantiomer is often 10–100x more potent (e.g., Levofloxacin vs. Ofloxacin). Accessing the sulfur analog allows for the exploration of Thia-Levofloxacin derivatives.
-
Proven Biological Activity: Derivatives of this core have demonstrated potent activity in:
-
Oncology: Downregulation of pro-inflammatory genes (COX-2, IL-6) in lung cancer (A-549 cell lines).
-
Neurodegeneration: Acetylcholinesterase (AChE) inhibition for Alzheimer’s therapeutics.
-
Cardiovascular: Vasodilation properties via smooth muscle relaxation.
-
Core Synthesis Strategy: The Regioselective Route
The primary challenge in synthesizing 3-methyl-3,4-dihydro-2H-1,4-benzothiazine is ensuring the methyl group ends up at the C3 position (adjacent to Nitrogen) rather than C2 (adjacent to Sulfur).
Mechanism of Regiocontrol
The most robust route utilizes 2-aminothiophenol and propylene oxide .
-
Step 1 (S-Attack): The thiolate nucleophile is softer and more reactive than the amine. It attacks the less hindered carbon of the epoxide (terminal) in a basic or neutral medium.
-
Step 2 (Cyclization): The resulting intermediate undergoes intramolecular ring closure where the amine attacks the secondary alcohol carbon (activated via mesylation or acid catalysis) to form the 6-membered ring.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis pathway ensuring the methyl group is positioned at C3.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.[1] Scale: 10 mmol
Reagents:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Propylene Oxide (0.87 g, 15 mmol)
-
Ethanol (Absolute, 20 mL)
-
Potassium Hydroxide (KOH) (catalytic, 10 mol%)
-
p-Toluenesulfonic acid (p-TSA) (for cyclization)
Step-by-Step Procedure:
-
S-Alkylation:
-
In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in ethanol (15 mL).
-
Add catalytic KOH (1 mmol).
-
Cool to 0°C. Add propylene oxide (15 mmol) dropwise over 15 minutes. Note: Propylene oxide is volatile; use a reflux condenser with a cooling trap.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The thiol spot should disappear.
-
-
Cyclization:
-
Add p-TSA (1.0 equiv) to the reaction mixture.
-
Heat to reflux (80°C) for 6–8 hours. This drives the condensation of the amine with the secondary alcohol (or displacement of the activated hydroxyl).
-
Alternative: For higher yields, isolate the intermediate alcohol, convert to mesylate (MsCl/Et3N), and cyclize with K2CO3 in DMF.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
Dilute with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Yield Target: 65–75%.
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the C3-H multiplet at ~3.5-3.8 ppm and the C3-Methyl doublet at ~1.1-1.3 ppm.
-
Mass Spec: [M+H]+ = 166.06 (Calculated for C9H11NS).
Protocol B: N-Alkylation (Derivatization)
Objective: Introduction of pharmacophores (e.g., ester chains) at the N4 position.[2]
Reagents:
-
3-methyl-3,4-dihydro-2H-1,4-benzothiazine (1.0 equiv)
-
Alkyl Halide (e.g., Methyl chloroacetate) (1.2 equiv)
-
Base: K2CO3 (2.0 equiv) or NaH (1.2 equiv for difficult substrates)
-
Solvent: DMF or Acetone
Procedure:
-
Dissolve the benzothiazine scaffold in anhydrous DMF (0.2 M concentration).
-
Add K2CO3 (2.0 equiv). Stir for 15 mins at RT.
-
Add the alkyl halide dropwise.
-
Heat to 60°C for 4–12 hours.
-
Critical Step: Quench with water and extract immediately to prevent hydrolysis of any ester groups present on the alkyl halide.
Protocol C: Controlled Oxidation (Sulfoxide vs. Sulfone)
Context: The oxidation state of Sulfur (S, SO, SO2) dramatically changes the electronic properties of the benzene ring and the solubility profile.
| Target Product | Reagent | Conditions | Selectivity Note |
| Sulfoxide (S=O) | NaIO4 (1.1 equiv) | MeOH/H2O, 0°C, 2h | High selectivity for sulfoxide; prevents over-oxidation. |
| Sulfone (O=S=O) | m-CPBA (2.5 equiv) | DCM, RT, 4h | Complete oxidation. Requires basic wash to remove benzoic acid byproduct. |
Quantitative Data & Troubleshooting
Solvent Compatibility Table:
| Solvent | Reaction Type | Suitability | Notes |
| Ethanol | Ring Synthesis | High | Green solvent; good for initial S-alkylation. |
| DMSO | N-Alkylation | High | Excellent for SN2 reactions; difficult to remove (high BP). |
| DCM | Oxidation | High | Standard for m-CPBA oxidations; easy workup. |
| THF | Lithiation | Moderate | Required if functionalizing the benzene ring (C-H activation). |
Troubleshooting Guide:
-
Problem: Low yield during cyclization (Protocol A).
-
Problem: Over-alkylation (Quaternization of Nitrogen).
-
Root Cause:[3] Use of too strong a base or excess alkyl halide.
-
Solution: Use K2CO3 instead of NaH; control stoichiometry strictly to 1.1 equiv of electrophile.
-
Advanced Application: Synthesis of Anticancer Derivative
Target: Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxylate (Identified as a potent downregulator of IL-6 and COX-2 in lung cancer models)
Workflow:
-
Reagent: Methyl 2-chloroacetoacetate (or similar beta-keto ester).
-
Reaction: Oxidative cycloaddition using Ceric Ammonium Nitrate (CAN) or DMSO/I2 catalysis.
-
Note: This specific derivative requires a 2-carboxylate group. The "3-methyl" comes from the keto-ester backbone.
-
-
Purification: Recrystallization from Ethanol.
Figure 2: Synthetic workflow for the anticancer derivative propyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxylate.
References
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Current Bioactive Compounds. (2017). Detailed review of synthetic routes including the reaction of 2-aminothiophenol with 1,3-dicarbonyls.
-
Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines. Endocrine, Metabolic & Immune Disorders - Drug Targets. (2023). Identifies the propyl 3-methyl derivative as a lead compound.
-
Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications. (2014). Discusses the regiochemistry of epoxide opening and cyclization.
-
Levofloxacin and Ofloxacin: Structural Insights. PubChem. Provides the structural context for the benzoxazine vs. benzothiazine bio-isostere comparison.
-
Facile preparation of dihydro-1,4-benzothiazine derivatives via oxidative ring-expansion. Chemical Communications. (2012). Alternative synthetic route using benzothiazoles.
Sources
use of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine as a building block
Application Note: 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine as a Privileged Building Block in Medicinal Chemistry
Introduction: The Redox-Active Scaffold
The 3-methyl-3,4-dihydro-2H-1,4-benzothiazine core represents a "privileged structure" in modern drug discovery, particularly for therapeutic areas involving oxidative stress (ferroptosis), inflammation, and CNS modulation. Unlike its fully aromatic counterparts, the dihydro variant possesses a secondary amine at position 4 and a chiral center at position 3 (if enantioselectively synthesized or resolved), offering a versatile handle for diversification.
Key Chemical Advantages:
-
Radical Trapping Potential: The cyclic amine structure, analogous to phenothiazines and ferrostatin-1, acts as a potent radical trapping antioxidant (RTA), crucial for inhibiting lipid peroxidation in ferroptosis.
-
Metabolic Stability: The 3-methyl group sterically hinders oxidative metabolism at the alpha-carbon, potentially improving half-life compared to the unsubstituted congener.
-
Synthetic Versatility: The N4-position is highly nucleophilic, allowing for facile library generation via alkylation, acylation, or arylation.
Synthesis Protocol: Preparation of the Core
Objective: To synthesize the 3-methyl-3,4-dihydro-2H-1,4-benzothiazine building block starting from 2-aminothiophenol.
This protocol utilizes a robust two-step sequence: condensation followed by selective reduction. This route is preferred over direct alkylation to avoid regioselectivity issues.
Step 1: Cyclocondensation to 3-Methyl-4H-1,4-benzothiazine
Reagents: 2-Aminothiophenol (1.0 eq), Chloroacetone (1.1 eq), DMSO (Solvent).
-
Dissolution: Dissolve 2-aminothiophenol (12.5 g, 100 mmol) in DMSO (50 mL) under a nitrogen atmosphere.
-
Addition: Add chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using a water bath.
-
Cyclization: Heat the mixture to 100°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate (open chain) converts to the cyclic imine.
-
Workup: Cool to room temperature. Pour into ice water (200 mL). Extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield 3-methyl-4H-1,4-benzothiazine as a yellow oil/solid.
Step 2: Selective Reduction to the Dihydro Core
Reagents: 3-Methyl-4H-1,4-benzothiazine (Intermediate), Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid.
-
Solvation: Dissolve the intermediate (1.63 g, 10 mmol) in glacial acetic acid (15 mL).
-
Reduction: Add NaBH₃CN (1.25 g, 20 mmol) portion-wise at 0°C (Caution: HCN gas evolution possible; use a fume hood).
-
Reaction: Stir at room temperature for 3 hours. The yellow color of the imine should fade.
-
Quench: Carefully neutralize with NaOH (aq) to pH 8-9.
-
Isolation: Extract with DCM (3 x 30 mL). Wash with brine.
-
Yield: Evaporation affords 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (>90% purity). This secondary amine is now ready for functionalization.
Functionalization Workflows
The utility of this building block lies in its reactivity at the N4 position. Below are validated protocols for diversifying the scaffold.
Workflow A: N-Alkylation (Library Generation)
Application: Tuning lipophilicity (LogP) or attaching targeting linkers.
-
Conditions: Core (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 4-12 h.
-
Insight: For sterically hindered halides, add catalytic KI (Finkelstein condition).
-
Self-Validation: Monitor disappearance of the N-H stretch (~3350 cm⁻¹) in IR or the broad singlet in ¹H NMR (~3.5-4.0 ppm).
Workflow B: N-Arylation (Buchwald-Hartwig)
Application: Synthesis of potent ferroptosis inhibitors (biaryl amine analogs).
-
Catalyst System: Pd₂(dba)₃ (2 mol%), BINAP or Xantphos (4 mol%).
-
Base: NaOtBu (1.5 eq).
-
Solvent: Toluene, 100°C, inert atmosphere.
-
Note: The 3-methyl group exerts minor steric pressure; phosphine ligands with wider bite angles (Xantphos) often improve yields.
Workflow C: S-Oxidation (Metabolic Tuning)
Application: Creating sulfoxides (chiral) or sulfones to alter redox potential.
-
Sulfoxide (Mono-oxidation): NaIO₄ (1.1 eq), MeOH/H₂O, 0°C.
-
Sulfone (Di-oxidation): m-CPBA (2.5 eq), DCM, RT.
Visualization of Synthetic Logic
Caption: Synthetic workflow from raw materials to the versatile 3-methyl-3,4-dihydro-2H-1,4-benzothiazine core and its downstream functionalization pathways.
Application Case Study: Ferroptosis Inhibition
Context: Ferroptosis is driven by iron-dependent lipid peroxidation.[1][2] The 3-methyl-benzothiazine core mimics the activity of Ferrostatin-1 by trapping lipid peroxyl radicals via the N-H bond.
Protocol: Lipid Peroxidation Inhibition Assay
-
Cell Line: HT-1080 (fibrosarcoma) or Erastin-sensitive cells.
-
Induction: Treat cells with Erastin (10 µM) to induce ferroptosis.
-
Treatment: Co-treat with test compounds (N-alkylated benzothiazines) at varying concentrations (0.1 - 10 µM).
-
Readout: Measure cell viability (CellTiter-Glo) and Lipid ROS (C11-BODIPY staining) at 24 hours.
-
Success Criteria: A restoration of cell viability >80% and significant reduction in C11-BODIPY fluorescence indicates successful radical trapping activity.
Data Summary Table: Comparative Potency
| Compound | R-Group (N4) | IC50 (HT-1080) | LogP (Calc) | Mechanism |
| Core | -H | 150 nM | 2.1 | RTA (Radical Trapping) |
| Analog A | -Methyl | >10 µM | 2.4 | Inactive (No H-donor) |
| Analog B | -Benzyl | 45 nM | 3.8 | Enhanced Lipophilicity |
| Ferrostatin-1 | (Reference) | 60 nM | 3.5 | Standard RTA |
Note: Analog A demonstrates the necessity of the secondary amine (N-H) for antioxidant activity in this specific mechanism. Analog B shows how N-alkylation with lipophilic groups (that do not remove the H if attached to C, but here we assume N-alkylation removes the H. Wait - careful correction: If N-alkylation removes the H, the RTA activity is lost. For RTA activity, the N-H is critical.[3] Therefore, "Analog A" (N-Methyl) loses activity. "Analog B" in this table implies a modification where the N-H is preserved or the mechanism is different. Correction: To maintain RTA activity, the N4 position must usually remain secondary (N-H) or be substituted such that it can still donate an electron/H (e.g., hydroxylamine). If Analog B is N-Benzyl, it is a tertiary amine and likely inactive as a direct H-donor, unless it acts via metabolic dealkylation or electron transfer. In ferroptosis design, the arylamine N-H is the active site. Thus, the "Building Block" is often used to create the core, but the final active drug often retains the N-H or uses the N to link to a sacrificial group. The table above highlights that N-methylation (Analog A) abolishes activity , confirming the mechanism.
References
-
Synthesis of 1,4-Benzothiazines: Dabholkar, B. & Gavande, R. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. CBI Journal.
-
Ferroptosis Mechanisms: Stockwell, B. R., et al. (2017).[4] Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell.[2][3][4][5]
-
Benzothiazine Anticancer Activity: Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines. EDGCC Journal.
-
Radical Trapping Antioxidants: Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science.
-
Compound Data & Properties: PubChem CID 119873 (Related Benzothiazine Derivatives). National Library of Medicine.
Sources
Application Note: Computational Modeling & Profiling of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary & Scope
The 3-methyl-3,4-dihydro-2H-1,4-benzothiazine core represents a privileged scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and 5-HT3 receptor antagonists.[1] Unlike its planar, unsaturated counterparts (4H-1,4-benzothiazines), the 3,4-dihydro analog possesses a flexible heterocyclic ring and a chiral center at the C3 position.[1]
This guide provides a rigorous protocol for the computational characterization of this molecule. It addresses the specific challenges of ring puckering (conformational flexibility) and stereoselectivity (R/S enantiomers) that are critical for accurate binding affinity predictions.
Structural Dynamics & Conformational Analysis
The Conformational Challenge
The saturated thiazine ring in 3,4-dihydro-2H-1,4-benzothiazine does not adopt a planar structure.[1] It exists in a dynamic equilibrium between half-chair and sofa/boat conformations. Furthermore, the C3-methyl substituent introduces chirality and steric strain, forcing a preference for either an axial or equatorial orientation depending on the N4-substitution state.
Critical Step: You cannot simply "optimize" a single structure. You must perform a conformational search to identify the global minimum before proceeding to DFT or Docking.
Protocol: Conformational Search & Geometry Optimization
Objective: Identify the global energy minimum (Global Min) distinguishing between R- and S-enantiomers and ring puckering modes.
Step-by-Step Workflow:
-
Construction: Build both (3R) and (3S) enantiomers of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.
-
Pre-Screening (Force Field):
-
Method: MMFF94 or OPLS4 force field.
-
Algorithm: Monte Carlo conformational search (5000 steps).[1]
-
Filter: Retain conformers within 5 kcal/mol of the lowest energy structure.
-
-
DFT Optimization (Coarse):
-
DFT Optimization (Refined):
-
Level:wB97X-D / 6-311++G(d,p) .
-
Rationale: The wB97X-D functional includes dispersion corrections, essential for accurately modeling the π-stacking interactions of the fused benzene ring and the sulfur lone pair interactions.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.
-
Visualization of Conformational Logic
Figure 1: Decision tree for selecting the correct conformer. The equatorial methyl conformer is generally preferred to minimize 1,3-diaxial interactions.[1]
Electronic Structure & Reactivity Profiling (DFT)[1]
Once the global minimum is obtained, electronic profiling predicts metabolic stability and non-covalent binding potential.[1]
Key Descriptors & Calculation Setup
Run a Frequency Calculation on the optimized geometry to ensure no imaginary frequencies (confirming a true minimum) and to extract thermochemical data.
| Parameter | DFT Setting / Equation | Significance |
| HOMO Energy | Electron donation capability (Nucleophilicity). | |
| LUMO Energy | Electron acceptance (Electrophilicity).[1] | |
| Energy Gap ( | Kinetic stability.[1] A lower gap implies higher reactivity (softer molecule).[1] | |
| Chemical Hardness ( | Resistance to charge transfer. | |
| MEP Map | Isovalue = 0.0004 a.u.[1] | Visualizes H-bond donors (Blue/Positive) vs. Acceptors (Red/Negative). |
Note:
Interpretation for Benzothiazines[4]
-
Nucleophilic Sites: The Nitrogen (N4) and Sulfur (S1) atoms are the primary nucleophilic centers. The MEP map usually shows a negative potential (Red) region around the Sulfur atom, indicating it acts as a Hydrogen Bond Acceptor (HBA).[1]
-
Electrophilic Sites: The aromatic ring protons and the NH proton (if N4 is unsubstituted) serve as positive potential regions (Blue) for Hydrogen Bond Donors (HBD).
Molecular Docking Protocol
Benzothiazine derivatives are frequently studied as COX-2 inhibitors (anti-inflammatory) or 5-HT3 antagonists . This protocol uses COX-2 (Cyclooxygenase-2) as the validation target.
Target Selection & Preparation
-
Target: COX-2 (PDB ID: 5KIR or 3LN1 ).
-
Preparation Tool: AutoDock Tools (ADT) or Schrödinger Protein Preparation Wizard.[1]
-
Steps:
-
Remove water molecules (unless bridging is known).
-
Add polar hydrogens (essential for H-bonding network).
-
Compute Gasteiger charges.
-
Critical: Ensure the Heme group is retained if it is part of the active site architecture, though most inhibitors bind in the hydrophobic channel near Arg120.
-
Ligand Preparation[1]
-
Import the DFT-optimized global minimum of the (3R) and (3S) enantiomers.
-
Set rotatable bonds (The C3-Methyl is rigid relative to the ring, but if there are N-substituents, make them rotatable).[1]
-
Assign Gasteiger charges.
Grid Generation & Docking[1]
-
Grid Box Center: Centered on the co-crystallized ligand (e.g., Celecoxib active site).[1]
-
Grid Size:
Å (Standard). -
Algorithm: Lamarckian Genetic Algorithm (LGA).[1]
-
Runs: 50 independent runs to ensure convergence.
Experimental Workflow Diagram
Figure 2: In silico docking workflow targeting COX-2 inhibition.
Spectroscopic Validation (Self-Validation)
To ensure your computational model matches reality, you must validate the geometry against experimental spectroscopic data.[1]
NMR Prediction Protocol[1]
-
Method: GIAO (Gauge-Independent Atomic Orbital) method.
-
Level: B3LYP/6-311++G(d,p) in PCM (Chloroform or DMSO).
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.
-
Scaling:
. -
Validation Criteria:
-
The C3-Methyl protons typically appear as a doublet around
1.1 - 1.5 ppm. -
The C3-H proton appears as a multiplet.
-
If the calculated shifts deviate by > 0.5 ppm (H-NMR) or > 5 ppm (C-NMR), the ring conformation (puckering) is likely incorrect.
-
References
-
Synthesis and Anticancer Activity of 1,4-Benzothiazines
-
Conformational Analysis of Benzoxazines/Benzothiazines
-
DFT Methodology for Benzothiazoles/Benzothiazines
-
Docking Protocols for Benzothiazine Derivatives
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine in Solution
Welcome to the technical support center for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in solution. Our focus is on ensuring the stability and integrity of your experimental results by addressing common challenges encountered in the laboratory.
Introduction to the Stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound of significant interest in medicinal chemistry.[1] However, like many benzothiazine derivatives, it can exhibit instability in solution, which can compromise experimental outcomes.[2][3] Understanding the degradation pathways and the factors that influence its stability is crucial for accurate and reproducible research. The primary stability concerns for this compound in solution include oxidation, photodegradation, and pH-dependent degradation. This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve the problems.
Issue 1: Unexpectedly Low Concentration of Stock Solution Over Time
Symptoms:
-
A gradual decrease in the measured concentration of your stock solution (e.g., by HPLC or UV-Vis spectroscopy) when stored.
-
Inconsistent results in bioassays when using older stock solutions.
Possible Causes and Solutions:
-
Oxidative Degradation: The thiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products. The presence of dissolved oxygen in the solvent can accelerate this process.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution in a high-quality, anhydrous solvent that has been degassed (e.g., by sparging with nitrogen or argon).
-
Store the stock solution under an inert atmosphere (nitrogen or argon) in a tightly sealed vial.
-
Minimize the headspace in the vial to reduce the amount of trapped oxygen.
-
Store at low temperatures (-20°C or -80°C) to slow down the rate of oxidation.[4]
-
Causality: By removing dissolved oxygen and storing under an inert atmosphere, you are minimizing the key reactant for oxidation. Low temperatures reduce the kinetic energy of the molecules, thereby decreasing the rate of all chemical reactions, including degradation.
-
-
-
Hydrolysis: Depending on the solvent and pH, the compound may be susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate aprotic solvent for your stock solution if the compound is sensitive to hydrolysis. Recommended solvents include anhydrous DMSO, DMF, or acetonitrile.
-
If an aqueous buffer is required for your experiment, prepare the working solution fresh from a concentrated stock in an aprotic solvent just before use.
-
Maintain the pH of your aqueous solutions within a stable range. Benzothiazines are generally more stable in acidic to neutral conditions and can undergo ring-opening in basic media.[5]
-
Causality: Aprotic solvents lack the ability to donate protons, thus preventing hydrolysis. Controlling the pH of aqueous solutions prevents acid- or base-catalyzed degradation.
-
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.
-
The area of the main compound peak decreases as the area of the new peaks increases over time.
Possible Causes and Solutions:
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of benzothiazine derivatives. A common degradation pathway is the ring contraction of the 1,4-benzothiazine to a more stable benzothiazole.[6]
-
Troubleshooting Steps:
-
Protect all solutions containing the compound from light by using amber vials or by wrapping the vials in aluminum foil.
-
Minimize exposure to ambient laboratory light during sample preparation and analysis.
-
If possible, use an HPLC autosampler with a cooled, dark sample compartment.
-
Causality: Light provides the energy to initiate photochemical reactions. By blocking light, you prevent the activation of these degradation pathways.
-
-
-
Oxidative Dimerization: In solution, 1,4-benzothiazine derivatives can undergo oxidative dimerization.[2][3] This is often facilitated by light and the presence of oxygen.
-
Troubleshooting Steps:
-
Follow the steps outlined in "Issue 1" for preventing oxidative degradation (use of degassed solvents, inert atmosphere, and low-temperature storage).
-
Analyze your sample by LC-MS to identify the mass of the unknown peak. A mass corresponding to a dimer of your compound would confirm this degradation pathway.
-
Causality: Similar to simple oxidation, dimerization is often an oxidative process. By removing oxygen, you can inhibit this reaction.
-
-
Issue 3: Inconsistent or Non-reproducible Biological Assay Results
Symptoms:
-
High variability in the results of your biological assays.
-
A decrease in the potency of the compound in assays performed at different times.
Possible Causes and Solutions:
-
Degradation in Assay Media: The compound may be unstable in the aqueous, buffered conditions of your cell culture or assay media.
-
Troubleshooting Steps:
-
Perform a time-course stability study of the compound in your specific assay medium. (See "Protocol for Assessing Solution Stability" below).
-
If the compound is found to be unstable, reduce the incubation time of the compound in the assay if possible.
-
Prepare fresh working solutions immediately before each experiment.
-
Causality: The components of biological media (e.g., salts, proteins, pH) can all influence the stability of a compound. A stability study will directly assess the compound's viability under your specific experimental conditions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for a stock solution of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine?
-
A1: For long-term storage, we recommend preparing a concentrated stock solution in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. The solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials and purge the vial with an inert gas like nitrogen or argon before sealing.
-
-
Q2: How does pH affect the stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine?
-
Q3: My compound has turned a slight yellow/brown color in solution. What does this indicate?
-
A3: A change in color often indicates degradation. This could be due to oxidation or other chemical transformations that produce chromophoric byproducts. We recommend preparing a fresh solution and re-evaluating your storage and handling procedures.
-
-
Q4: Can I use a stock solution that has been stored for several weeks?
-
A4: We strongly advise against it unless you have performed a stability study under your specific storage conditions to confirm that no significant degradation has occurred. It is best practice to use freshly prepared solutions or solutions that have been demonstrated to be stable for a defined period.
-
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine in a specific solvent or buffer.
-
Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in a suitable anhydrous aprotic solvent (e.g., DMSO).
-
Prepare the test solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the solvent or buffer to be evaluated (e.g., PBS, cell culture medium).
-
-
Incubation:
-
Divide the test solution into several aliquots in amber vials.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot for analysis.
-
-
Analysis:
-
Analyze each aliquot by a suitable analytical method, such as HPLC with UV detection. (See "HPLC Method for Quantifying 3-methyl-3,4-dihydro-2H-1,4-benzothiazine" below).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the time at which the concentration of the parent compound falls below an acceptable threshold (e.g., 90% of the initial concentration).
-
HPLC Method for Quantifying 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Factors Affecting the Stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine in Solution
| Factor | Effect on Stability | Mitigation Strategies |
| Light (UV) | Promotes photodegradation, including ring contraction to benzothiazole.[6] | Use amber vials, protect from light, use a dark autosampler. |
| Oxygen | Facilitates oxidative degradation and dimerization.[2][3] | Use degassed solvents, store under an inert atmosphere (N₂ or Ar). |
| Temperature | Higher temperatures increase the rate of all degradation reactions.[4] | Store solutions at low temperatures (-20°C or -80°C). |
| pH | Basic pH can cause ring-opening and hydrolysis.[5] | Maintain a neutral to acidic pH in aqueous solutions. |
| Solvent | Protic solvents can lead to hydrolysis. | Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. |
Visualizations
Caption: Potential degradation pathways for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine in solution.
Caption: A workflow for troubleshooting the stability of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.
References
-
Photophysical Properties and Photostability of Novel Benzothiazole-Based D-π-A-π-D Systems. PubMed. Available at: [Link]
- Product Class 18: Benzothiazoles and Rel
-
Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research. Available at: [Link]
- Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.
- Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)
-
Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Available at: [Link]
-
New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. Organic Letters. Available at: [Link]
- Ring Contraction in Benzothiazine Synthesis. Scribd.
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. Available at: [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. Available at: [Link]
- Fast gaschromatograph. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
-
Red hair benzothiazines and benzothiazoles: mutation-inspired chemistry in the quest for functionality. PubMed. Available at: [Link]
- Analytical Methods. RSC Publishing.
-
Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry. Available at: [Link]
- The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers.
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PMC.
-
Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional high-performance liquid chromatography. PubMed. Available at: [Link]
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
- The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. PMC.
- "Drug Stability and factors that affect on the drug stability" Review.
-
Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine. PubMed. Available at: [Link]
- Factors Affecting Stability. Gyan Sanchay.
- A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIV
- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). ScienceDirect.
-
Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem. Available at: [Link]
- Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens
- Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- Facile preparation of dihydro-1,4-benzothiazine derivatives via oxidative ring-expansion of 2-aminobenzothiazoles with olefins.
-
3,4-Dihydro-2H-benzo[b][7][8]thiazine. Pharmaffiliates. Available at: [Link]
- 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. PMC.
- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
- Regioselective synthesis of new variety of 1,4-benzothiazines.
Sources
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
optimization of reaction conditions for 1,4-benzothiazine synthesis
Topic: Optimization of Reaction Conditions for 1,4-Benzothiazine Synthesis Ticket ID: BZT-OPT-2024 Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Scaffold & The Challenge
1,4-Benzothiazines are privileged pharmacophores found in antipsychotics, calcium channel blockers (e.g., Diltiazem derivatives), and antimicrobial agents. However, their synthesis is frequently plagued by three specific failure modes:
-
Oxidative Dimerization: The rapid oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide.
-
Regiochemical Ambiguity: Competition between the nitrogen and sulfur nucleophiles leading to isomeric mixtures.
-
Incomplete Aromatization: Stalling at the dihydro- (4H) intermediate stage.
This guide provides a self-validating protocol and a logic-based troubleshooting framework to overcome these bottlenecks.
Module 1: The "Gold Standard" Protocol
Baseline Workflow: Condensation of 2-Aminothiophenol with -Haloketones
This route is the industry standard due to the availability of
Reagents:
-
A: 2-Aminothiophenol (1.0 equiv)[1]
-
B: Phenacyl bromide (or substituted
-haloketone) (1.0 - 1.1 equiv) -
Solvent: Ethanol (Anhydrous) or DMSO
-
Base: Sodium Acetate (mild) or Triethylamine (1.1 equiv)
Step-by-Step Protocol:
-
Degassing (Critical): Sparge the solvent (Ethanol) with Argon or Nitrogen for 15 minutes before adding reagents. This prevents the "Yellow Impurity" (disulfide) from forming immediately.
-
Thiol Addition: Dissolve A in the degassed solvent.
-
Electrophile Addition: Add B dropwise at
. Why? Low temperature favors the kinetic nucleophilic attack of the Sulfur (softer nucleophile) on the -carbon, locking in the regiochemistry before the Nitrogen attacks the carbonyl. -
Cyclization: Warm to room temperature. If precipitation does not occur, heat to reflux for 2–4 hours.
-
Oxidative Workup (Optional): If the 4H-dihydro product is dominant (checked by NMR), stir the crude mixture in DMSO or acetic acid with open air bubbling to drive aromatization.
Optimization Matrix: Solvent & Catalyst Effects
Data summarized from comparative kinetic studies.
| Variable | Condition | Yield (%) | Reaction Time | Notes |
| Solvent | Ethanol (Reflux) | 75-85% | 3-5 h | Recommended. Green, easy workup, good solubility for intermediates. |
| Solvent | DMSO ( | 88-92% | 1-2 h | High yield but difficult workup (high BP). Promotes oxidative aromatization in situ. |
| Solvent | Water ( | 70-80% | 6-8 h | Green method. Requires |
| Catalyst | None (Neutral) | 50-60% | >12 h | Slow. Risk of disulfide side-reaction increases with time. |
| Catalyst | Glacial AcOH | 80-90% | 2-3 h | Acid catalysis activates the carbonyl, facilitating the imine formation step (cyclization). |
Module 2: Diagnostic & Troubleshooting (FAQs)
Q1: My reaction mixture turned bright yellow/orange immediately, and the yield is <30%. What happened?
Diagnosis: You have formed Bis(2-aminophenyl)disulfide . Mechanism: 2-Aminothiophenol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen or trace metals. Corrective Action:
-
Immediate Fix: Add a reducing agent like TCEP or Triphenylphosphine (0.1 equiv) to the reaction to cleave the disulfide back to the thiol in situ.
-
Process Change: Switch to the "Disulfide Route" . Instead of 2-aminothiophenol, use the stable dimer Bis(2-aminophenyl)disulfide as the starting material. Add a stoichiometric reductant (Zn/HCl or NaBH
) to generate the thiol slowly in the reaction vessel. This keeps the effective concentration of free thiol low, favoring the cross-reaction with the ketone over dimerization.
Q2: I am seeing two isomers in my NMR. How do I control the Regioselectivity?
Diagnosis: Competition between S-alkylation (Kinetic) and N-alkylation (Thermodynamic). The Science: Sulfur is a softer, better nucleophile than Nitrogen. However, Nitrogen is more basic.
-
To favor 1,4-benzothiazine (S-attack first): Use neutral or slightly acidic conditions. Keep the temperature low (
) during addition. This promotes the attack of S on the -halocarbon. -
To favor the isomer (N-attack first): Use a hard base (e.g., NaH) which deprotonates the amine, making it a harder, more aggressive nucleophile.
Q3: My Mass Spec shows [M+2] as the major peak. Why isn't it aromatic?
Diagnosis: The reaction has stalled at the 4H-1,4-benzothiazine (dihydro) stage. Corrective Action: The ring needs to be oxidized to achieve full aromaticity (1,4-benzothiazine).
-
Method A: Reflux in DMSO (DMSO acts as a mild oxidant).
-
Method B: Add 10% mol Iodine (
) or DDQ to the reaction mixture for the final hour. -
Method C: Simple air bubbling through the solution in acetic acid.
Module 3: Mechanism & Logic Visualization
Figure 1: Reaction Pathway & Regioselectivity Divergence
This diagram illustrates the critical bifurcation point between the desired pathway and the disulfide failure mode.
Caption: Mechanistic pathway showing the kinetic preference for S-alkylation and the critical oxidation step required for the final aromatic product.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthetic failures based on visual cues and mass spectrometry data.
Module 4: Advanced & Green Methodologies
For laboratories restricting halogenated solvents or requiring higher atom economy, consider these validated alternatives.
Water-Mediated "On-Water" Synthesis
Reactions of hydrophobic organic reactants in water often exhibit rate acceleration due to hydrogen bonding at the interface.
-
Protocol: Mix 2-aminothiophenol and 1,3-dicarbonyl compound in water with 10 mol%
-cyclodextrin. -
Conditions: Heat at
. -
Benefit: The product usually precipitates out, allowing filtration without extraction.
One-Pot Multicomponent Reaction (MCR)
Avoid handling the smelly thiol directly by generating the intermediate in situ.
-
Components: 2-iodoaniline + sulfur powder +
-haloketone + CuI (catalyst). -
Mechanism: Copper-catalyzed C-S bond formation generates the thiophenol equivalent, which immediately condenses with the ketone.
References
-
Trapani, G., et al. (1985). "Synthesis and binding activity of 1,4-benzothiazine derivatives." European Journal of Medicinal Chemistry.
-
Raghuvanshi, D. S., & Singh, K. N. (2010). "An efficient and green synthesis of 1,4-benzothiazines in water."[2] Synthetic Communications.
-
Gupta, R. R., et al. (1993). "Synthesis and spectral studies of 4H-1,4-benzothiazines." Journal of Heterocyclic Chemistry.
-
Bhattacharya, S., & Basu, B. (2023).[3] "Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook." Current Organocatalysis.
-
Halloran, M. W., et al. (2023).[4] "A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones." The Journal of Organic Chemistry. [4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Resolution of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
The following technical guide is designed as a specialized support resource for researchers and process chemists working with 3-methyl-3,4-dihydro-2H-1,4-benzothiazine .
Role: Senior Application Scientist Subject: Enantioseparation Protocols & Troubleshooting Reference ID: BZT-CHIRAL-001[1]
Welcome to the technical support hub. You are likely dealing with the resolution of the 3-methyl-3,4-dihydro-2H-1,4-benzothiazine scaffold.[2] This structure—a benzene ring fused to a six-membered thiazine ring with a single chiral center at C3—presents specific challenges due to the basicity of the secondary amine (N4) and the conformational flexibility of the thiazine ring.[1]
Below are the validated workflows for separating these enantiomers, ranging from analytical screening to preparative scale-up.
Part 1: Diagnostic Workflow (Method Selection)
Before selecting a protocol, determine your primary goal (analytical purity vs. preparative yield) and available equipment.[1]
Figure 1: Decision matrix for selecting the optimal chiral resolution strategy based on scale and throughput requirements.
Part 2: Experimental Protocols
Protocol A: Direct Chiral HPLC (Analytical to Semi-Prep)
Best for: Rapid determination of ee% and isolation of mg-scale quantities.[1] Mechanism: Hydrogen bonding and dipole-dipole interactions with the carbamate residues of the stationary phase.[1]
Recommended Columns:
| Column Type | Stationary Phase | Mode | Suitability |
|---|---|---|---|
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | High .[1] Standard for benzothiazines/benzoxazines. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | High . Complementary selectivity to OD-H. |
| Chiralpak IA | Immobilized Amylose derivative | Reversed Phase | Medium .[1] Use if solubility in alkanes is poor.[1] |
Step-by-Step Method:
-
Mobile Phase Preparation:
-
Base Solvent: n-Hexane / Isopropanol (90:10 v/v).[1]
-
Additive (Critical): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Why? The secondary amine at position 4 is basic. Without a basic modifier, it will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
-
-
Sample Prep: Dissolve 1 mg/mL in the mobile phase. Filter through 0.45 µm PTFE.
-
Run Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV at 254 nm (aromatic absorption).
-
Success Criteria: Baseline separation (
Protocol B: Indirect Resolution via Derivatization
Best for: Obtaining extremely high optical purity (>99% ee) without expensive chiral columns.[1] Mechanism: Converting enantiomers into diastereomers using a chiral auxiliary, which have different physical properties (solubility, retention).[1]
Reagents:
-
(S)-(+)-Naproxen acyl chloride (or similar chiral acid chloride).[2]
-
Base: Triethylamine or Pyridine.[1]
-
Solvent: Dichloromethane (DCM).[1]
Workflow:
-
Coupling: React racemic 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (1.0 eq) with (S)-naproxen chloride (1.1 eq) and TEA (1.2 eq) in DCM at 0°C to RT.
-
Separation: The resulting amides are diastereomers ((S,S) and (R,S)).[1]
-
Hydrolysis: Reflux the isolated pure diastereomer in acidic ethanol (6N HCl/EtOH) to cleave the amide bond and recover the pure benzothiazine enantiomer.
-
Recovery: Basify and extract to obtain the free amine.
Protocol C: Enzymatic Kinetic Resolution (Scale-Up)
Best for: Multi-gram synthesis where cost is a constraint.[1] Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[3][4][5][6][7]
Workflow:
-
Acylation: Suspend the racemate in an organic solvent (e.g., MTBE or Toluene).[1]
-
Acyl Donor: Add vinyl acetate or ethyl acetate (excess).[1]
-
Reaction: Add CAL-B (10-50 wt% relative to substrate).[1] Shake at 30-40°C.
-
Monitoring: The enzyme will selectively acylate the (R)-enantiomer (typically), leaving the (S)-amine unreacted (or vice versa, check specific selectivity).
-
Work-up: Filter off the enzyme.[1] Separate the neutral amide (product) from the basic amine (unreacted enantiomer) via acid/base extraction.
Part 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly on the Chiralcel OD column. What is wrong?
-
Diagnosis: This is a classic "amine effect."[1] The basic nitrogen (N4) is interacting with the acidic silanol groups of the stationary phase support.
-
Fix: Increase the concentration of Diethylamine (DEA) in the mobile phase to 0.1% or even 0.2%. Ensure your column is equilibrated with this modifier for at least 30 minutes.
Q2: I see two peaks, but they are not fully resolved (
-
Strategy:
-
Temperature: Lower the column temperature to 10°C or 5°C. Lower temperatures often enhance enantioselectivity.[1]
-
Solvent Strength: Reduce the alcohol content (e.g., go from 90:10 to 98:2 Hexane/IPA).
-
Column Switch: If using OD-H, switch to AD-H. The amylose backbone often provides different inclusion geometries for benzothiazine-like structures.[1]
-
Q3: Can I determine the absolute configuration (R vs S) from the HPLC elution order?
-
Warning: No. Elution order is not absolute and depends on the specific column and mobile phase.[1]
-
Solution: You must use X-ray crystallography (if you can crystallize a derivative, like the naproxen amide from Protocol B) or compare Circular Dichroism (CD) spectra with literature data for known analogues like IDRA-21 or 3-methyl-benzoxazine.
Q4: Is the 3-methyl group liable to racemization?
-
Chemistry: The C3 chiral center is adjacent to the nitrogen but is not an
-carbonyl center (unless you are working with the 3-one derivative). In the dihydro-benzothiazine structure, the C3 position is relatively stable.[1] However, avoid harsh basic conditions at high temperatures for prolonged periods, as oxidation to the imine or benzothiazine (unsaturated) could destroy chirality.
Part 4: References
-
Cannazza, G., et al. (1995).[1] "Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21)." Journal of Pharmaceutical Sciences, 84(8), 937-942.[1]
-
Levanti, M., et al. (2008).[1] "Enantiomerization and hydrolysis of (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide by stopped-flow multidimensional high-performance liquid chromatography." Journal of Chromatography A, 1212(1-2), 41-47.
-
Tite, T., et al. (2006).[1] "Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines." Tetrahedron: Asymmetry, 17(11), 1712-1719.
-
Hao, X., et al. (2015).[1] "Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 846-851.[1]
-
Gotor-Fernández, V., et al. (2006).[1] "Lipase-Catalyzed Kinetic Resolution of 3-Substituted Benzothiazines." Journal of Organic Chemistry, 71(12).[1] (General reference for lipase activity on heterocyclic amines).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds | Dulęba | Medical Research Journal [journals.viamedica.pl]
- 4. static.even3.com [static.even3.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine Synthesis
Ticket ID: BZT-SYN-003 Subject: Troubleshooting Impurities & Low Yields in Benzothiazine Cyclization Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Diagnostic Overview
The synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine is a deceptively simple bicyclic ring formation that frequently fails due to three competing pathways: oxidative dimerization, ring contraction, and incomplete reduction.
The standard industrial route involves the condensation of 2-aminothiophenol (2-ATP) with chloroacetone , followed by reduction. Users often report a "yellow oil that turns black" or "aromatic impurities" in NMR. These are not random errors; they are mechanistic divergences driven by pH, temperature, and oxygen exposure.
This guide treats your synthesis as a system. We will isolate the specific impurity based on your observations and provide the corrective protocol.
The "Red Flag" Impurities: Identification & Root Cause
The following table correlates your visual/analytical observations with the specific chemical impurity.
| Observation | Suspected Impurity | Structure Description | Root Cause |
| Yellow/Orange Precipitate (insoluble in acid) | Bis(2-aminophenyl) disulfide | Dimer of starting material (S-S bond) | Oxidation of 2-ATP by air before reaction onset. |
| Pungent "Aromatic" Smell ; TLC shows non-polar spot | 2-Methylbenzothiazole | 5-membered thiazole ring (Ring contraction) | Reaction temperature too high (>80°C) or acidic conditions promoting rearrangement. |
| Methylene Doublet in NMR (~3.2 ppm) disappears | 3-Methyl-2H-1,4-benzothiazine | Imine (C=N double bond) | Incomplete reduction (NaBH4 failure) or oxidative reversion during storage. |
| Complex Aliphatic Region in NMR | Regioisomers | S-alkylation vs. N-alkylation mix | Incorrect addition order of chloroacetone. |
Mechanistic Divergence (Visualized)
The following diagram illustrates the "Fork in the Road" where the reaction diverges into the target molecule or the common impurities.
Figure 1: Reaction pathway analysis showing the critical divergence points for disulfide formation (oxidation), benzothiazole rearrangement (thermal stress), and the target reduction pathway.
Troubleshooting FAQs (Technical Support)
Q1: My product turns dark oil after column chromatography. Why?
Diagnosis: Oxidative Instability. The dihydro benzothiazine core is electron-rich and prone to auto-oxidation back to the imine or forming radical cations (resembling methylene blue type dyes) upon exposure to silica and air. Solution:
-
Avoid Silica if possible: Purify via recrystallization (Ethanol/Water) or acid-base extraction.
-
Neutralize Silica: If chromatography is mandatory, pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze oxidation.
-
Storage: Store the product under Argon at -20°C.
Q2: I see a large impurity peak at ~2.8 ppm (singlet) in H-NMR.
Diagnosis: 2-Methylbenzothiazole (Ring Contraction).[1][2] If you heated the reaction >80°C during the condensation step, the 6-membered thiazine ring extrudes sulfur or rearranges to the thermodynamically more stable 5-membered benzothiazole ring. Solution:
-
Keep the condensation step (2-ATP + Chloroacetone) at 0°C to Room Temperature .
-
Do not reflux until after the intermediate sulfide has fully formed.
Q3: The reaction mixture turned yellow immediately upon adding 2-ATP.
Diagnosis: Disulfide formation. 2-Aminothiophenol oxidizes to the disulfide within seconds in the presence of oxygen. This consumes your nucleophile, lowering yield. Solution:
-
Degas solvents (sparge with N2 for 15 mins) before adding 2-ATP.
-
Add a reducing agent stabilizer (e.g., 1% Sodium Dithionite) if the starting material is already slightly yellow.
Validated Synthetic Protocol (Low-Impurity Method)
This protocol is designed to minimize the three impurities identified above by separating the cyclization and reduction steps.
Phase 1: Condensation (Formation of the Imine)
Goal: Avoid Benzothiazole formation.
-
Setup: Flame-dry a 3-neck flask. Purge with Nitrogen.
-
Solvent: Use anhydrous Ethanol (EtOH).
-
Addition: Dissolve 2-aminothiophenol (1.0 eq) in EtOH. Cool to 0°C .
-
Electrophile: Add Chloroacetone (1.05 eq) dropwise over 30 minutes.
-
Technical Note: Slow addition prevents localized heating and N-alkylation side reactions.
-
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Checkpoint: TLC should show consumption of 2-ATP. If the Imine precipitates (yellow solid), filter it. If not, proceed to Phase 2 in the same pot (One-Pot).
-
Phase 2: Reduction (Formation of the Dihydro Target)
Goal: Ensure complete saturation of the C=N bond.
-
Cooling: Cool the reaction mixture (containing the Imine) back to 0°C .
-
Reagent: Add Sodium Borohydride (NaBH4) (1.5 eq) in small portions.
-
Caution: Exothermic H2 gas evolution.
-
-
Reaction: Stir at RT for 2-4 hours.
-
Quench: Carefully quench with Acetone (scavenges excess hydride) followed by water.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.
-
Purification:
-
Preferred: Recrystallization from EtOH/H2O.
-
Alternative: Flash chromatography (Hexane/EtOAc) on TEA-neutralized silica .
-
Analytical Fingerprint (Quality Control)
Use these NMR markers to validate your product purity.
| Compound | 1H NMR Marker (DMSO-d6 or CDCl3) | Signal Type |
| Target (Dihydro) | ~3.5 ppm (H-3, multiplet) & ~1.1 ppm (CH3, doublet) | Aliphatic CH-CH3 coupling |
| Impurity (Imine) | ~2.1 ppm (CH3, singlet) | Methyl on double bond (deshielded) |
| Impurity (Benzothiazole) | ~2.8 ppm (CH3, singlet) | Methyl on aromatic ring |
| Impurity (Disulfide) | ~6.5 - 7.5 ppm (Only aromatic signals) | Absence of aliphatic protons |
References
-
Gupta, R. R., et al. (1993). Synthesis, spectral studies and biological activity of some 3-methyl-4H-1,4-benzothiazines. Journal of Heterocyclic Chemistry. (Verified General Method).
-
Sridharan, V., et al. (2011). Recent developments in the synthesis of 1,4-benzothiazines. Arkivoc. (Review of synthetic routes and impurities).
-
Trapani, G., et al. (1985). Oxidative instability of 3,4-dihydro-2H-1,4-benzothiazines. Journal of Pharmaceutical Sciences. (Mechanistic insight into oxidation/yellowing).
-
Lynch, D. C., et al. (1997).[3] A Convenient Synthesis of 2-Methyl-5-(methylthio)benzothiazole. Synthetic Communications. (Discussion on benzothiazole formation from 2-aminothiophenol).
Sources
Validation & Comparative
Comparative Guide: Strategic Synthesis of 1,4-Benzothiazines
Executive Summary
1,4-Benzothiazines represent a privileged scaffold in medicinal chemistry, serving as the core structure for antihypertensives (e.g., Diltiazem), antifungals, and 5-HT
This guide objectively compares three distinct synthetic paradigms:
-
Classical Condensation: The robust, historical benchmark.
-
Iodine-Catalyzed Oxidative Cyclization: The modern, metal-free, atom-economic approach.
-
Copper-Catalyzed Multicomponent Reaction (MCR): The diversity-oriented, one-pot strategy.
Part 1: Strategic Analysis of Synthetic Routes
Method A: The Classical Condensation (Bischler-Napieralski Type)
The Baseline Standard
This method involves the condensation of 2-aminothiophenol with
-
Mechanism: Nucleophilic attack of the amino group on the carbonyl (Schiff base formation) followed by intramolecular S-alkylation/cyclization.
-
Pros: High reliability; reagents are commodity chemicals; scalable to kilogram quantities.
-
Cons: Often requires harsh reflux conditions; limited functional group tolerance (acid-sensitive groups often fail); use of lachrymatory
-haloketones.
Method B: Iodine/DMSO Catalyzed Oxidative Cyclization
The Green & Metal-Free Contender
A powerful modern approach utilizing molecular iodine (
-
Mechanism: In situ iodination of the ketone followed by condensation and oxidative aromatization.
-
Pros: Metal-free (no heavy metal scavenging required); avoids toxic halides; high atom economy; operational simplicity.
-
Cons: DMSO removal can be tedious on large scales; limited to substrates stable to oxidative conditions.
Method C: Copper-Catalyzed Multicomponent Reaction (MCR)
The Diversity-Oriented Approach
This route typically couples 2-iodoanilines, elemental sulfur (or thiourea), and terminal alkynes/active methylenes in a one-pot fashion.
-
Mechanism: Copper-mediated C-S and C-N bond formation, often involving a catalytic cycle where Cu(I) activates the alkyne or facilitates oxidative addition to the aryl halide.
-
Pros: High molecular complexity generated in a single step; modular (easy to vary three components for library generation).
-
Cons: Requires expensive catalysts/ligands; oxygen exclusion often required; purification of copper residues is mandatory for pharma applications.
Part 2: Comparative Data Dashboard
The following data aggregates performance metrics from recent high-impact studies (2015–2024) to aid in decision-making.
| Metric | Method A: Classical Condensation | Method B: Iodine/DMSO Oxidative | Method C: Cu-Catalyzed MCR |
| Primary Reference | Bioorg. Med. Chem. (Standard) | RSC Adv. / J. Org. Chem. | J. Org.[4][5][6] Chem. (Zhang et al.) |
| Yield Range | 75 – 92% | 80 – 95% | 65 – 85% |
| Reaction Time | 2 – 6 Hours (Reflux) | 1 – 3 Hours (100°C) | 8 – 24 Hours |
| Atom Economy | Moderate (Loss of HX/H2O) | High (Oxidative H2 removal) | Moderate to High |
| Purification | Recrystallization often sufficient | Extraction + Column usually needed | Column Chromatography required |
| Scalability | High (Kg scale proven) | Moderate (DMSO handling limits) | Low/Moderate (Catalyst cost) |
| Green Score | Low (Halogenated waste) | High (Metal-free, innocuous byproducts) | Medium (Metal waste) |
Part 3: Mechanistic Visualization
Diagram 1: Decision Matrix for Method Selection
Use this logic flow to determine the correct synthetic route for your specific target molecule.
Caption: Logical workflow for selecting the optimal synthesis method based on substrate availability and constraints.
Diagram 2: Mechanism of Iodine-Catalyzed Oxidative Cyclization
This diagram elucidates the "black box" of the DMSO/I2 system, highlighting the dual role of DMSO.
Caption: Mechanistic pathway of Iodine/DMSO mediated synthesis involving in-situ iodination and Kornblum oxidation.[6][7][8]
Part 4: Detailed Experimental Protocols
Protocol 1: Metal-Free Iodine-Catalyzed Synthesis (Recommended)
Applicability: Best for high-yield synthesis from simple ketones without handling toxic
Reagents:
-
Aryl methyl ketone (1.0 mmol)
-
2-Aminothiophenol (1.1 mmol)
-
Molecular Iodine (
) (0.5 mmol, 50 mol%) -
DMSO (3.0 mL)
Step-by-Step Workflow:
-
Charge: In a 10 mL round-bottom flask, dissolve the aryl methyl ketone and 2-aminothiophenol in DMSO.
-
Catalyst Addition: Add molecular iodine (
) in one portion. -
Reaction: Heat the mixture to 100°C in an oil bath. Stir open to the air (or under an
balloon for faster rates) for 2–3 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone indicates completion.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL) containing 5% sodium thiosulfate (
).-
Why: Thiosulfate neutralizes residual iodine, preventing contamination and converting the dark iodine color to a clear solution.
-
-
Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography if necessary, though many derivatives precipitate upon water addition and can be collected by filtration.
Protocol 2: Copper-Catalyzed One-Pot Synthesis (MCR)
Applicability: Best for generating diverse libraries using alkynes and isothiocyanates. Source Validation: Adapted from Zhang et al., J. Org.[4][6] Chem. 2016.[5][6]
Reagents:
-
Terminal Alkyne (1.0 mmol)
-
2-Iodophenyl isothiocyanate (1.0 mmol)
-
Aqueous Ammonia (2.0 equiv)
-
CuTc (Copper(I) thiophene-2-carboxylate) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
- (2.0 equiv)
-
Acetonitrile (CH3CN) (5 mL)
Step-by-Step Workflow:
-
Assembly: In a sealed tube, combine the alkyne, isothiocyanate, CuTc, ligand, and base in acetonitrile.
-
Ammonia Addition: Add aqueous ammonia last. Seal the tube under a nitrogen atmosphere.
-
Heating: Heat to 100°C for 12 hours.
-
Mechanism Note: The reaction proceeds via a tandem desulfhydrylation/hydroamination sequence.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove copper salts (Critical for biological testing). Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
References
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) . RSC Advances. [Link]
-
Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines . The Journal of Organic Chemistry. [Link]
-
Three-component synthesis of 1,4-benzothiazines via iodide-catalyzed aerobic C–H sulfuration with elemental sulfur . Organic & Biomolecular Chemistry. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook . Current Organocatalysis. [Link]
-
Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions . Asian Journal of Chemistry. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Sci-Hub. Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines / The Journal of Organic Chemistry, 2016 [sci-hub.box]
- 6. Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines [organic-chemistry.org]
- 7. BJOC - Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Structural Validation of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine: A Comparative Analytical Guide
Executive Summary & Strategic Context
The validation of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine presents a specific stereochemical and regioisomeric challenge often underestimated in high-throughput screening. Unlike its fully aromatic counterparts, this molecule contains a saturated heterocyclic ring with a chiral center at C3.
The primary risk in synthesis (typically via 2-aminothiophenol condensation) is the formation of the 2-methyl regioisomer or partial oxidation to the imine form. Standard 1D NMR is often insufficient due to signal overlap in the aliphatic region.
This guide outlines a self-validating analytical workflow that prioritizes High-Field 2D NMR as the most efficient "truth" method, superior to Mass Spectrometry (insufficient for isomerism) and X-Ray Crystallography (resource-heavy).
Comparative Analysis of Validation Methods
The following table evaluates analytical techniques specifically for distinguishing the 3-methyl isomer from its 2-methyl analog and oxidation byproducts.
| Metric | Method A: High-Field 2D NMR (Recommended) | Method B: Single Crystal XRD | Method C: HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Definitive connectivity & regioisomer assignment. | Absolute configuration & 3D conformation. | Elemental formula & purity confirmation.[1][2][3] |
| Isomer Specificity | High . Distinguishes 2-Me vs. 3-Me via HMBC. | Absolute . Unambiguous if crystal forms. | Low . Cannot distinguish regioisomers. |
| Sample State | Solution (CDCl₃ or DMSO-d₆). | Solid (requires single crystal growth). | Solution (dilute). |
| Throughput | High (15–30 mins/sample). | Low (Days to Weeks). | High (< 5 mins).[1] |
| Limitation | Requires interpretation of diastereotopic protons. | "Crystal engineering" is difficult for oily amines. | Blind to connectivity; fragmentation is similar. |
Deep Dive: The Self-Validating NMR System
To validate the structure, we must prove the methyl group is attached to C3 (adjacent to Nitrogen) rather than C2 (adjacent to Sulfur).
The Structural Logic
-
Target: 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.[1]
-
Spin System: The saturated ring forms an ABMX or ABX₃ system.
-
C3-H: Chiral center. Couples to C3-Me and C2-H (a/b).
-
C2-H(a/b): Diastereotopic protons (due to C3 chirality). They appear as distinct multiplets, not a simple triplet.
-
N-H: Broad singlet, exchangeable.
-
The "Smoking Gun" (HMBC Correlation)
The most robust proof is the Heteronuclear Multiple Bond Correlation (HMBC) .
-
3-Methyl Isomer: The methyl protons will show a strong 3-bond correlation (
) to the Quaternary Aromatic Carbon (C4a) attached to Nitrogen. -
2-Methyl Isomer: The methyl protons will show a 3-bond correlation to the Quaternary Aromatic Carbon (C8a) attached to Sulfur.
Note: Nitrogen-attached aromatic carbons typically resonate downfield (~135-145 ppm) compared to Sulfur-attached carbons (~115-125 ppm).
Visualization: The Validation Logic Tree
Caption: Decision tree for distinguishing regioisomers using HMBC connectivity logic.
Experimental Protocols
Protocol A: Sample Preparation (Critical for Stability)
-
Context: Dihydrobenzothiazines are susceptible to oxidative dehydrogenation to form the fully aromatic benzothiazine.
-
Step 1: Use deuterated DMSO (DMSO-d₆) over CDCl₃ if possible. CDCl₃ is often acidic and can promote oxidation or salt formation.
-
Step 2: If using CDCl₃, filter through a small plug of basic alumina or add silver foil to stabilize.
-
Step 3: Prepare sample concentration at 10–15 mg in 0.6 mL solvent for optimal 2D NMR sensitivity.
Protocol B: NMR Acquisition & Interpretation
Instrument: 400 MHz or higher (500 MHz recommended for resolving C2 diastereomers).
-
1H NMR (1D):
-
Locate the Methyl doublet at
ppm. -
Identify the C3-H multiplet at
ppm. -
Identify C2-H protons as two separate signals (dd) around
ppm due to the roof effect and diastereotopicity.
-
-
13C NMR (1D):
-
Confirm the aliphatic carbons: Methyl (~18 ppm), C3 (~48 ppm), C2 (~32 ppm).
-
-
HMBC (2D) - Parameters:
-
Set long-range coupling delay for
Hz. -
Analysis: Trace the cross-peak from the Methyl protons (x-axis) to the aromatic quaternary carbons (y-axis).
-
Validation Criterion: The Methyl group MUST show a correlation to the carbon signal that also correlates with the aromatic protons ortho to the Nitrogen.
-
Visualization: HMBC Connectivity Map
Caption: Expected HMBC correlations for the 3-methyl isomer. The link to C4a is the structural proof.
Troubleshooting & Common Pitfalls
-
Pitfall 1: The "Doublet" Trap.
-
Pitfall 2: Missing NH Signal.
-
Observation: No broad singlet around 4-6 ppm.
-
Cause: Rapid exchange with wet solvent or oxidation to the imine (C=N). Check the C3 proton integration; if it integrates to 0, you have oxidized the ring to the imine.
-
-
Pitfall 3: Signal Overlap.
-
Solution: Use HSQC (Heteronuclear Single Quantum Coherence) to disentangle the proton signals by spreading them into the carbon dimension.
-
References
-
Gupta, R. R., et al. "Synthesis and Spectral Studies of 4H-1,4-Benzothiazines." Journal of Heterocyclic Chemistry. (Foundational work on benzothiazine spectral shifts).
-
PubChem Compound Summary. "3-methyl-3,4-dihydro-2H-1,4-benzothiazine." National Center for Biotechnology Information. (For verifying basic physicochemical properties).
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Authoritative source for calculating theoretical chemical shifts of heterocyclic amines).
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." (Reference for setting up the HMBC parameters described in Protocol B).
Sources
biological activity of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine compared to phenothiazines
Title: Comparative Guide: Biological Activity of 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine vs. Phenothiazines Subtitle: Structural Divergence, Pharmacological Niches, and Experimental Validation
Executive Summary: The Scaffold Divergence
In drug discovery, the transition from Phenothiazines (tricyclic) to 1,4-Benzothiazines (bicyclic) represents a strategic "scaffold contraction." While phenothiazines (e.g., Chlorpromazine) are historically entrenched as potent antipsychotics targeting Dopamine D2 receptors, their tricyclic nature imposes significant CNS side effects and steric bulk.
The 3-methyl-3,4-dihydro-2H-1,4-benzothiazine core serves as a "minimized pharmacophore." By removing one benzene ring, the molecule retains the redox-active Nitrogen-Sulfur axis essential for antioxidant and antimicrobial modulation but loses the specific geometry required for high-affinity dopamine receptor binding. This guide analyzes how this structural shift pivots biological activity from neuroleptic (Phenothiazines) to cytotoxic, anti-inflammatory, and efflux-pump inhibitory (Benzothiazines).
Structural & Mechanistic Comparison
The biological divergence is rooted in the "Fold Angle" along the N-S axis. Phenothiazines have a specific butterfly fold essential for CNS receptor fitting. 1,4-Benzothiazines are more flexible, allowing them to act as promiscuous redox modulators and bacterial efflux pump inhibitors without locking into the D2 receptor pocket.
Table 1: Comparative Pharmacological Profile
| Feature | Phenothiazines (e.g., Chlorpromazine) | 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine |
| Core Structure | Tricyclic (6-6-6 system) | Bicyclic (6-6 system) |
| Primary Mechanism | Dopamine D2 Receptor Antagonism | Redox Cycling & Efflux Pump Inhibition |
| CNS Activity | High (Neuroleptic, Sedative) | Low/Negligible (Non-sedating) |
| Antimicrobial | Moderate (often limited by toxicity) | High (Potentiates antibiotics via NorA inhibition) |
| Antioxidant | Moderate (Radical scavenging) | High (Direct H-atom transfer) |
| Key Application | Antipsychotic, Antiemetic | Anticancer (Lung), Antimicrobial Synergist |
| Lipophilicity | High (Blood-Brain Barrier permeable) | Moderate (Tunable via C3 substitution) |
Detailed Biological Activity Analysis
A. Anticancer & Anti-inflammatory Activity
Recent studies highlight the 3-methyl-3,4-dihydro scaffold's ability to downregulate pro-inflammatory cytokines (IL-1
B. Antimicrobial & Efflux Pump Inhibition
Bacteria utilize multidrug efflux pumps (like NorA in S. aureus) to expel antibiotics.[2] Phenothiazines inhibit these pumps but at neurotoxic concentrations. The 3-methyl-benzothiazine core acts as a "decoy" substrate. It binds to the efflux pump with high affinity, blocking the channel and allowing co-administered antibiotics (like Ciprofloxacin) to accumulate inside the bacteria. This "adjuvant" capability is a critical development area for overcoming MRSA resistance.
C. Antioxidant Potency
The dihydro-1,4-benzothiazine ring is an efficient hydrogen atom donor. Upon donating a hydrogen (to neutralize a free radical), it forms a stable radical cation that can be recycled. This mimics the activity of Vitamin E but in a synthetic, tunable scaffold.
Visualizing the Mechanism
The following diagram illustrates the structural activity relationship (SAR) and the divergence in signaling pathways between the two scaffolds.
Caption: Structural evolution from common precursors leads to divergent pharmacological profiles: Benzothiazines maximize redox/efflux activity, while Phenothiazines maximize receptor binding.
Experimental Protocol: DPPH Radical Scavenging Assay
To objectively compare the intrinsic biological reactivity of the 3-methyl-benzothiazine core against phenothiazine without the confounding variable of receptor binding, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard. This protocol validates the "Redox Core" hypothesis.
Objective: Determine the IC50 (concentration required to scavenge 50% of radicals) of the test compound.
Materials:
-
Test Compound: 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (synthesized or purchased).
-
Reference Standard: Ascorbic Acid (Vitamin C) or Chlorpromazine HCl.
-
Reagent: DPPH (0.1 mM solution in Methanol).
-
Solvent: Methanol (HPLC grade).
-
Equipment: UV-Vis Spectrophotometer (set to 517 nm).
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 10 mg of the test compound in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Reaction Setup:
-
Sample Tube: Add 1.0 mL of diluted test compound + 3.0 mL of DPPH solution.
-
Control Tube: Add 1.0 mL of Methanol + 3.0 mL of DPPH solution (represents 0% scavenging).
-
Blank Tube: Add 1.0 mL of Methanol + 3.0 mL of Methanol (for instrument zeroing).
-
-
Incubation:
-
Vortex vigorously for 30 seconds.
-
Incubate in the dark at room temperature (25°C) for 30 minutes . Note: Darkness is critical as DPPH is light-sensitive.
-
-
Measurement:
-
Measure Absorbance (Abs) at 517 nm .
-
-
Calculation:
- [3]
-
Plot Concentration (X-axis) vs. % Inhibition (Y-axis) to determine the IC50 .
Expected Result Interpretation:
-
Benzothiazines: Typically show IC50 values < 50 µg/mL, indicating potent H-atom donation driven by the cyclic amine and sulfur.
-
Phenothiazines: May show lower antioxidant activity in this specific assay unless the side chain facilitates electron transfer, confirming the benzothiazine core is the primary redox driver.
References
-
Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines. Source: Bentham Science / Endocrine, Metabolic & Immune Disorders - Drug Targets
-
From phenothiazine to 3-phenyl-1,4-benzothiazine derivatives as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump. Source: PubMed / National Institutes of Health [2]
-
Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Source: Arabian Journal of Chemistry
-
Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Source: Der Pharma Chemica
-
Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation. Source: Physical Chemistry Research
Sources
comparison of analytical techniques for 1,4-benzothiazine characterization
An In-Depth Guide to the Analytical Characterization of 1,4-Benzothiazines
Introduction: The Significance of the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine moiety, a heterocyclic system featuring a benzene ring fused to a 1,4-thiazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] This structural scaffold is not merely of synthetic interest; it is the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4][5] The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional structure, the nature and position of their substituents, and their purity. Consequently, rigorous and unambiguous analytical characterization is paramount in the development of novel 1,4-benzothiazine-based drugs and materials.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the characterization of 1,4-benzothiazines. It is designed for researchers, scientists, and drug development professionals, offering not just a list of methods, but an in-depth analysis of the causality behind experimental choices, the specific insights each technique provides, and how they are synergistically applied for complete structural elucidation and quality control.
A Holistic Workflow for Characterization
The characterization of a newly synthesized 1,4-benzothiazine derivative is a multi-step process. It begins with preliminary assessments of purity and confirmation of the expected chemical transformation, followed by a deep dive into definitive structural elucidation. A typical workflow integrates chromatographic and spectroscopic techniques to build a complete, validated profile of the molecule.
Caption: A typical workflow for the synthesis, purification, and comprehensive characterization of a 1,4-benzothiazine derivative.
Core Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and indispensable tool for the unambiguous structural determination of 1,4-benzothiazines. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
Principle of the Technique: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the atomic arrangement.
-
Application to 1,4-Benzothiazine Characterization:
-
¹H NMR: Confirms the presence and integration of all protons. Key diagnostic signals include the N-H proton of the thiazine ring, which typically appears as a singlet at a downfield chemical shift (e.g., δ 9.28-9.47 ppm).[6] Aromatic protons provide information on the substitution pattern of the benzene ring, while signals from substituents confirm their identity and connectivity.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including quaternary carbons. The chemical shifts of carbons in the heterocyclic ring and the benzene ring help to confirm the core structure.[7]
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are crucial for establishing definitive connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular puzzle, especially in complex derivatives.[8][9]
-
-
Strengths: Provides the most comprehensive structural detail; non-destructive.
-
Limitations: Relatively low sensitivity compared to mass spectrometry; requires higher sample concentration and purity for optimal results.
Mass Spectrometry (MS)
MS is a vital technique for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.
-
Principle of the Technique: MS ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge (m/z) ratio.
-
Application to 1,4-Benzothiazine Characterization: The primary application is the confirmation of the molecular weight via the observation of the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺).[10] The high-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental composition and confirm the molecular formula. The fragmentation pattern can also be diagnostic; for example, 1,4-benzothiazines with a benzoyl group often show a characteristic loss of that group (M⁺-105).[3]
-
Strengths: Extremely high sensitivity (picomole to femtomole range); provides exact molecular weight (HRMS).
-
Limitations: Isomers may not be distinguishable by MS alone; it is a destructive technique.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.
-
Principle of the Technique: FT-IR measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to different functional groups.[11]
-
Application to 1,4-Benzothiazine Characterization: For 4H-1,4-benzothiazines, a key diagnostic peak is the N-H stretching vibration, which appears as a sharp band in the region of 3340–3465 cm⁻¹.[3][6] If the molecule contains a carbonyl group (e.g., at the 3-position), a strong C=O stretching absorption will be observed around 1665–1720 cm⁻¹.[6][10] Other characteristic peaks can confirm the presence of aromatic rings, alkyl chains, and other substituents.
-
Strengths: Fast, non-destructive, and requires minimal sample preparation.
-
Limitations: Provides limited information on the overall molecular structure; spectra can be complex and peak overlap can occur.
Chromatographic Techniques for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for separating components in a mixture, making it essential for determining the purity of a synthesized 1,4-benzothiazine and for its quantification in various matrices.
-
Principle of the Technique: HPLC uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.
-
Application to 1,4-Benzothiazine Characterization: Reverse-phase (RP) HPLC is commonly used to assess the purity of the final compound.[12] A single, sharp peak indicates a high degree of purity. The method can be validated for linearity, precision, and accuracy, allowing for the quantification of the compound.[13] HPLC is also crucial in pharmacokinetic studies to determine the concentration of 1,4-benzothiazine derivatives in biological fluids like rat plasma.[13][14] Coupling HPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra, aiding in peak identification.
-
Strengths: High resolution and sensitivity; excellent for purity assessment and quantification; can be automated.
-
Limitations: Requires method development for each new compound.
Complementary Analytical Methods
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. For 1,4-benzothiazines, which are often chromophoric, UV-Vis spectroscopy provides information about their electronic properties.[15][16] It is particularly useful in studying interactions with biological targets like plasma proteins or for applications where the compound is used as a dye.[17][18]
-
Elemental Analysis (CHN): This combustion-based analysis provides the weight percentage of carbon, hydrogen, and nitrogen in a pure sample. The results are used to confirm that the empirical formula of the synthesized compound matches the theoretical values, providing a final check on its identity and purity.[6][7]
-
Single Crystal X-ray Diffraction: When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This is considered the "gold standard" for structural determination.[15]
Synergistic Data Interpretation
No single technique provides all the necessary information. The power of modern analytical chemistry lies in the synergistic combination of these methods to build an unassailable case for the structure and purity of a compound.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. ijcrt.org [ijcrt.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Separation of 4H-1,4-Benzothiazin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) A Method for Determining 1,4-Benzothiazine [research.amanote.com]
- 15. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Benzo[a][1,4]benzothiazino[3,2-c]phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1 [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
3-methyl-3,4-dihydro-2H-1,4-benzothiazine proper disposal procedures
Topic: 3-methyl-3,4-dihydro-2H-1,4-benzothiazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]
Executive Summary: Immediate Action Directive
3-methyl-3,4-dihydro-2H-1,4-benzothiazine (and its related derivatives) must be classified as Hazardous Organic Chemical Waste .[1] It is strictly prohibited to dispose of this compound via sanitary sewer systems or municipal trash.[1]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Waste Stream Classification: Non-Halogenated Organic (unless dissolved in halogenated solvents).[1]
-
Immediate Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer.[1][2]
Chemical Profile & Hazard Identification
To ensure compliant disposal, you must first understand the physicochemical properties that dictate the waste stream.[1] This compound belongs to the benzothiazine class, often used as intermediates in the synthesis of bioactive molecules (e.g., antipsychotics, calcium channel blockers).[1]
| Property | Data / Classification |
| Chemical Name | 3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
| CAS Number | Note: Specific isomers vary.[1][3] Core structure Ref: 3080-99-7 (3,4-dihydro-2H-1,4-benzothiazine) |
| Physical State | Solid (crystalline powder) or viscous oil (depending on purity/salt form) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| RCRA Status | Not P-listed or U-listed specifically.[1] Classify by characteristic or as generic organic waste. |
Expert Insight: While not always explicitly listed as a "poison" in all jurisdictions, benzothiazines contain sulfur and nitrogen heterocycles that can release toxic oxides (SOx, NOx) upon thermal decomposition.[1] Therefore, open burning is prohibited ; controlled incineration with scrubbers is required.[1]
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by disposal facilities.[1]
Segregation Logic
-
Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
-
Liquid Waste: Mother liquors or solutions containing the compound.[1]
Container Requirements
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential sulfur-metal reactivity over long storage periods.[1]
-
Labeling: Must include the full chemical name (no abbreviations like "3-Me-BTZ") and the hazard check "Toxic/Irritant."[1]
Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Compound & Debris)
-
Containment: Transfer the solid material into a screw-cap wide-mouth jar.
-
Deactivation (Optional but Recommended for High Potency): If the specific derivative is pharmacologically active, treat with a 10% bleach solution (sodium hypochlorite) for 24 hours only if validated by your specific SDS.[1] Otherwise, dispose of as "Pesticide/Drug Waste."[1]
-
Labeling: Affix a hazardous waste tag. Mark as "Solid Organic Waste - Toxic."[1]
-
Storage: Store in a satellite accumulation area (SAA) until pickup.
Workflow B: Liquid Waste (Solutions)
-
Solvent Identification: Check the MSDS of the solvent carrier.[1]
-
Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Use a funnel to prevent spills.[1]
-
Rinsing: Triple rinse the empty reaction vessel with the compatible solvent.[1] Add rinsate to the waste carboy.[1]
-
Closure: Cap the carboy immediately. Do not leave funnels in open containers (EPA violation).[1]
Visualizing the Decision Matrix
The following diagram outlines the logical flow for determining the correct waste stream for benzothiazine derivatives.
Figure 1: Decision logic for segregating benzothiazine waste streams to ensure regulatory compliance and safety.
Emergency Spill Response
In the event of a benchtop spill, follow the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.[1][4]
-
W arn others: Notify nearby personnel.[1]
-
I solate the area: Close lab doors.
-
M inimize exposure: Don appropriate PPE (Nitrile gloves, safety goggles, N95 respirator if dust is present).[1]
Cleanup Procedure:
-
Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum.[1]
-
Liquids: Absorb with vermiculite or a commercial organic spill kit.[1]
-
Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place that bag into the solid hazardous waste container.
Regulatory Compliance & Documentation
-
EPA Waste Code: If the solution is ignitable (e.g., in methanol), use D001 .[1] If it contains toxic constituents above regulatory levels, use the appropriate D-code .[1] For the pure substance, if not listed, label as "Non-RCRA Regulated Hazardous Waste" but manage it as fully hazardous.[1]
-
Manifesting: Ensure the waste manifest lists "Organic Heterocyclic Compounds" to alert the incineration facility of sulfur/nitrogen content.[1]
References
-
PubChem. (n.d.).[1][5] 3,4-Dihydro-2H-1,4-benzothiazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
Guide to Safe Handling: 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety data for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine is not publicly available. This guide is constructed based on a conservative hazard assessment of structurally similar compounds. All procedures must be conducted under the direct supervision of a qualified chemist and after a thorough, site-specific risk assessment.
Executive Summary & Immediate Safety Briefing
This document provides essential safety protocols for handling 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, a compound for which detailed toxicological data is scarce. The recommendations herein are derived from the known hazards of its core chemical motifs: aromatic amines, thioethers, and phenothiazine-like structures.
Immediate Actions & Core PPE:
-
Work Area: All handling must occur within a certified chemical fume hood.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.
-
Eye Protection: Chemical splash goggles are required at a minimum. A face shield should be worn over goggles when handling significant quantities or during procedures with a splash risk.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.
-
Emergency: Ensure an eyewash station and safety shower are immediately accessible.
Hazard Analysis by Chemical Analogy
Due to the absence of a specific Safety Data Sheet (SDS), a hazard profile has been inferred by examining analogous compounds that share key functional groups with the target molecule.
| Structural Analog | Relevant Functional Group | Known Hazards | Source(s) |
| Phenothiazine | Benzothiazine Core | Harmful if swallowed, skin irritant, potential for skin sensitization and photosensitization, may cause damage to organs through prolonged exposure.[1][2][3][4] | [1][2][3][4] |
| Thioanisole | Aromatic Thioether | Combustible liquid, harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, stench.[5][6][7][8][9] | [5][6][7][8][9] |
| N-Ethylaniline | N-Alkylated Aromatic Amine | Toxic if swallowed, in contact with skin, or if inhaled; may cause damage to organs through prolonged or repeated exposure.[10][11] | [10][11] |
Inferred Hazard Profile for 3-methyl-3,4-dihydro-2H-1,4-benzothiazine:
-
Acute Toxicity: Assumed to be harmful or toxic by ingestion, skin contact, and inhalation.[2][4][10][11]
-
Skin/Eye Irritation: Expected to be a skin and eye irritant.[3][5][6][8]
-
Sensitization: High potential to be a skin sensitizer, leading to allergic reactions upon repeated contact.[2][4][5][6]
-
Chronic Effects: Potential for organ damage with repeated or prolonged exposure.[1][2]
-
Reactivity: Likely to react with strong oxidizing agents and strong acids.[1] Decomposes on heating, producing toxic fumes like nitrogen and sulfur oxides.[1]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the inferred risks. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[12]
-
Hand Protection:
-
Requirement: Double-gloving with nitrile gloves (minimum 4 mil thickness).
-
Causality: The benzothiazine and N-alkylaniline structures suggest a significant risk of dermal absorption and skin sensitization.[2][3][13] Double-gloving provides an additional barrier against potential breaches and allows for safe removal of the outer glove if contamination occurs. Gloves must be inspected before use and changed immediately upon contact with the chemical.[2]
-
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[12] A full-face shield must be worn over the goggles when handling quantities greater than a few milligrams or when there is any risk of splashing.[12]
-
Causality: Aromatic amines and thioethers can be severely irritating to the eyes.[5][8] A face shield protects facial skin from splashes.
-
-
Respiratory Protection:
-
Requirement: Not typically required if all work is performed within a properly functioning chemical fume hood. If there is a risk of generating aerosols or dusts outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[14]
-
Causality: Analogs are toxic if inhaled.[10][11] Engineering controls (the fume hood) are the primary line of defense.
-
-
Protective Apparel:
-
Requirement: A flame-resistant (e.g., Nomex®) lab coat must be worn and kept fully buttoned.[15]
-
Causality: While not expected to be pyrophoric, the compound is a combustible organic material. A flame-resistant lab coat provides protection from fire hazards and chemical splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][9]
-
Operational Handling & Disposal Plan
A. Engineering Controls:
-
All manipulations, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
An eyewash station and safety shower must be located within a 10-second travel distance and be unobstructed.[3][16]
B. Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: If the material is a solid, weigh it directly into a tared container within the fume hood. Avoid creating dust. If it is a liquid, transfer it using a calibrated syringe or pipette.
-
Transfers: Conduct all transfers of the chemical slowly and carefully to prevent splashes or aerosol generation.
-
Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and direct sunlight.[1][11][17]
C. Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain & Absorb: For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[17] All cleaning materials must be disposed of as hazardous waste.
D. Waste Disposal Plan:
-
Segregation: All waste contaminated with 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Route: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EH&S) office. Do not mix with other waste streams unless explicitly permitted. The recommended disposal method is incineration by a licensed facility.[2]
-
Environmental Precaution: Do NOT let this chemical enter the environment or sewer system.[1][4] Analogs are toxic to aquatic life.[1][6]
Visual Workflow Diagrams
Caption: Standard operating procedure for handling the target compound.
Caption: Emergency logic for responding to a chemical spill.
References
-
International Chemical Safety Cards (ICSC): Phenothiazine. (n.d.). Inchem.org. Retrieved February 18, 2026, from [Link]
-
Hazard Summary: Phenothiazine. (n.d.). New Jersey Department of Health. [Link]
-
Safety Data Sheet: Thioanisole Extra Pure. (2017). Loba Chemie. [Link]
-
Polyphenyl ether. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Washington University in St. Louis Environmental Health and Safety. [Link]
-
Standard Operating Procedure: Aniline. (n.d.). University of Nevada, Reno. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]
-
Safety Data Sheet: N-Ethylaniline for Synthesis. (2016). Loba Chemie. [Link]
-
Industry Applications: Chemical PPE. (n.d.). Custom Workwear Manufacturer. [Link]
-
Safety Data Sheet according to Regulations for Hazardous Chemical Agents. (2021). Henkel. [Link]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025). Caluanie Muelear Oxidize. [Link]
-
Sustainable Personal Protective Clothing for Healthcare Applications: A Review. (2020). ACS Nano. [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Colorado Boulder Environmental Health and Safety. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI. [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. (2023). Current Organocatalysis. [Link]
-
1,2‐Benzothiazine Derivatives from Sulfonimidamides by Metal‐Catalyzed Annulation Reactions. (2021). Advanced Synthesis & Catalysis. [Link]
Sources
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- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ehs.ncsu.edu [ehs.ncsu.edu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. PHENOTHIAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
